(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-chloro-2-cyclopentyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLXAFHXESJZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681708 | |
| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-05-1 | |
| Record name | B-[4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Key Building Block for Targeted Protein Degradation
CAS Number: 1256355-05-1
This technical guide provides a comprehensive overview of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid, a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in experimental workflows.
Physicochemical Properties
This compound is a substituted phenylboronic acid derivative. The presence of the boronic acid functional group makes it a versatile intermediate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The chloro and cyclopentyloxy substituents offer opportunities for modulating the physicochemical properties and biological activity of derivative compounds.
| Property | Value |
| CAS Number | 1256355-05-1 |
| Molecular Formula | C₁₁H₁₄BClO₃ |
| Molecular Weight | 240.5 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Purity | Typically ≥95% |
| Storage | Room temperature, sealed in a dry environment |
Synthesis Protocol
Reaction Scheme:
Materials:
-
1-Chloro-4-bromo-2-(cyclopentyloxy)benzene (precursor)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-chloro-4-bromo-2-(cyclopentyloxy)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.
-
Purify the crude product by column chromatography on silica gel.
-
To hydrolyze the boronate ester, dissolve the purified product in a mixture of diethyl ether and water.
-
Add hydrochloric acid dropwise until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 2-4 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in PROTAC Synthesis: An Exemplary Protocol
This compound serves as a key building block for the synthesis of PROTACs. The following is a hypothetical protocol for the synthesis of a PROTAC targeting a protein of interest (POI) for degradation via the Cereblon (CRBN) E3 ligase. This protocol utilizes a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
A suitable aryl halide-functionalized linker attached to a Cereblon ligand (e.g., a pomalidomide derivative) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide-functionalized linker-Cereblon ligand in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate to the flask.
-
Add this compound and tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Experimental Workflow for PROTAC-mediated Protein Degradation
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. The following workflow outlines the key steps in assessing protein degradation.
Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.
Western Blot Protocol for Quantifying Protein Degradation
Western blotting is a widely used technique to measure the reduction in the abundance of a specific protein.[1][2]
Procedure:
-
Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells. Normalize protein concentrations using a protein assay (e.g., BCA).[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
LC-MS/MS Protocol for Quantifying Protein Degradation
LC-MS/MS offers a highly sensitive and quantitative method for measuring protein degradation by targeting specific peptides from the protein of interest.[3][4]
Procedure:
-
Sample Preparation: Extract proteins from cell lysates.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC Separation: Separate the peptides using reverse-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluted peptides using a mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. This involves selecting a precursor ion (the peptide of interest) and monitoring specific fragment ions.
-
Quantification: Quantify the target peptide by comparing its peak area to that of a stable isotope-labeled internal standard peptide.
Quantitative Data Presentation (Illustrative Example)
The following table presents representative data from a hypothetical experiment evaluating the degradation of a target protein by a PROTAC synthesized using this compound.
| PROTAC Concentration (nM) | Target Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 15 |
From this data, key parameters can be determined:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
PROTAC Mechanism of Action: Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-induced protein degradation.
Disclaimer: The experimental protocols for the synthesis of this compound and the subsequent PROTAC, as well as the quantitative data presented, are representative examples based on established chemical principles and common experimental outcomes in the field of targeted protein degradation. These are provided for illustrative purposes and should be adapted and optimized for specific experimental conditions.
References
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid physical properties
An In-depth Technical Guide on the Physical Properties of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize boronic acids in organic synthesis and medicinal chemistry. This document details the physicochemical characteristics of the compound, outlines standard experimental protocols for their determination, and visualizes key workflows relevant to its application.
Physicochemical Properties
This compound is a substituted phenylboronic acid, a class of compounds widely used as key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The physical properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.
The quantitative physical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1256355-05-1 | [2] |
| Molecular Formula | C₁₁H₁₄BClO₃ | [2] |
| Molecular Weight | 240.5 g/mol | [2] |
| Appearance | White to Off-White Crystalline Powder | [3][4] |
| Purity | ≥95% | [2] |
| Storage | Room Temperature | [2] |
Note: Specific data on melting point, boiling point, and quantitative solubility for this exact compound are not widely available in public literature. Phenylboronic acids, as a class, are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[5] They can undergo dehydration to form trimeric anhydrides known as boroxines, especially upon heating.[5][6]
Experimental Protocols
The determination of the physical properties of solid organic compounds like this compound follows established laboratory procedures.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broader melting range.[7]
Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[7] The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a heating apparatus, such as an oil-filled Thiele tube or a metal block Mel-Temp apparatus.[7]
-
Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or convection is necessary in an oil bath to ensure uniform temperature distribution.[8]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[10] The melting point is reported as the range T1-T2.[10] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.
Solubility Determination
Understanding solubility is essential for selecting appropriate solvents for reactions, crystallization, and purification.[11][12] A common and reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[12][13][14]
Methodology: Dynamic Method
-
Sample Preparation: A series of biphasic samples are prepared in sealed vials, each containing a precisely known mass (and thus mole fraction) of the boronic acid and the chosen organic solvent.[13][14]
-
Heating and Agitation: Each vial is placed in a temperature-controlled bath and heated at a very slow, constant rate (e.g., 0.1-0.5 °C/min) with rigorous stirring to maintain a uniform suspension.[11][14]
-
Equilibrium Point Detection: The mixture is monitored visually or instrumentally (e.g., using a turbidity sensor or a laser light scattering probe) to detect the point at which the solution becomes perfectly clear.[11][13]
-
Data Recording: The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.[11]
-
Solubility Curve Construction: The process is repeated for each sample of varying composition. The resulting data points (mole fraction vs. temperature) are plotted to construct a solubility curve, which provides a comprehensive profile of the compound's solubility in that solvent across a range of temperatures.[11][13]
Visualization of Key Workflows
The following diagrams, generated using the DOT language, illustrate standard experimental workflows relevant to the characterization and application of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. 344410010 [thermofisher.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties and Biological Significance of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the chemical properties, solubility, and potential biological applications of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. While specific experimental data for this compound is limited in public literature, this document aggregates information on closely related phenylboronic acid analogs to offer valuable insights for researchers. The guide includes a detailed experimental protocol for determining solubility, a summary of known physicochemical parameters, and a discussion of the role of phenylboronic acids as enzyme inhibitors in key signaling pathways relevant to drug discovery.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid with potential applications in organic synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | (4-Chloro-2-(pentyloxy)phenyl)boronic acid (Analog) | Phenylboronic acid (Parent Compound) |
| IUPAC Name | This compound | (4-Chloro-2-(pentyloxy)phenyl)boronic acid | Phenylboronic acid |
| CAS Number | 1256355-05-1[1] | 2096338-13-3 | 98-80-6 |
| Molecular Formula | C₁₁H₁₄BClO₃[1] | C₁₁H₁₆BClO₃ | C₆H₇BO₂ |
| Molecular Weight | 240.5 g/mol [1] | 242.51 g/mol | 121.93 g/mol |
| Purity | ≥95%[1] | ≥97% | ≥95% |
| Appearance | White to off-white solid (presumed) | Not specified | White powder |
| Storage | Room temperature[1] | Room temperature | Room temperature |
| Predicted logP | Not available | 1.5888 | 0.63 |
| Predicted pKa | Not available | Not available | ~8.8 |
Solubility Profile
Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid Analogs
| Solvent | Phenylboronic acid | 4-Chlorophenylboronic acid | General Observations for Substituted Phenylboronic Acids |
| Water | 1.9 g/100 g H₂O at 20°C | 2.5 g/100 mL | Low to moderate solubility, highly dependent on substituents. Introduction of hydrophobic groups like alkoxy chains tends to decrease water solubility. |
| DMSO | Soluble | Soluble | Generally good solubility for many phenylboronic acids. |
| Methanol | Soluble | Not specified | Generally good solubility. |
| Acetone | High solubility | Not specified | High solubility is often observed. |
| Chloroform | Moderate solubility | Not specified | Moderate solubility is common. |
| Ethers (e.g., Diethyl ether) | High solubility | Insoluble | Solubility can vary significantly. |
| Hydrocarbons (e.g., Hexane) | Very low solubility | Not specified | Generally very low solubility. |
Experimental Protocol: Determination of Boronic Acid Solubility (Dynamic Method)
This protocol outlines a common method for determining the solubility of a boronic acid in a given solvent.
Objective: To determine the temperature at which a known concentration of the boronic acid completely dissolves in a solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, methanol, DMSO)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating water bath with temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Turbidity sensor or laser light scattering detector (optional, for enhanced precision)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known concentration.
-
Initial Setup: Place the vessel in the circulating water bath and begin stirring to ensure a uniform suspension.
-
Heating and Observation: Gradually increase the temperature of the water bath at a controlled rate (e.g., 0.5-1.0 °C/min).
-
Solubility Point Determination: Visually observe the mixture. The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific concentration. For higher accuracy, a turbidity sensor can be used to detect the disappearance of solid matter.
-
Data Collection: Repeat the experiment with different concentrations of the boronic acid to construct a solubility curve (solubility vs. temperature).
Biological Significance and Role in Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of phenylboronic acids is of significant interest in drug development, primarily as enzyme inhibitors.[2][3][4] The electrophilic nature of the boron atom allows it to form reversible covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes.[3][5]
Proteasome Inhibition and Cancer Therapy
One of the most well-established roles of boronic acids is the inhibition of the proteasome, a key component of the ubiquitin-proteasome system that degrades proteins.[2][5][6] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The drug Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor for treating multiple myeloma.[2][6]
Inhibition of Serine Proteases
Phenylboronic acids are also known to be effective inhibitors of various serine proteases.[2][3][5] These enzymes play crucial roles in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. The boronic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition.[3] This makes them attractive candidates for developing drugs for various diseases.
Emerging Therapeutic Targets
Research is expanding to explore phenylboronic acids as inhibitors for other enzyme classes, including:
-
Histone Deacetylases (HDACs): These enzymes are involved in epigenetic regulation and are validated targets for cancer therapy.[2]
-
Metallo-β-lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics. Boronic acid-based inhibitors are being investigated to combat antibiotic resistance.[7]
-
Acyl-protein Thioesterases: These enzymes are involved in the Ras cycle, a key signaling pathway in cancer.[5]
Impact on Cell Migration Signaling
Some studies have suggested that phenylboronic acids can inhibit cancer cell migration by affecting key signaling pathways that regulate actin dynamics, such as the Rho family of GTPases (RhoA, Rac1, and Cdc42).[8]
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry and drug development. While direct experimental data on its solubility and biological activity are currently lacking, the extensive research on analogous phenylboronic acids provides a strong foundation for future investigations. The established role of phenylboronic acids as potent enzyme inhibitors, particularly of proteasomes and serine proteases, highlights the potential of this compound as a lead structure for the development of novel therapeutics. The provided experimental protocol for solubility determination offers a practical guide for researchers to characterize this and other similar molecules. Further studies are warranted to elucidate the specific physicochemical and biological properties of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 7. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Key Building Block in Targeted Protein Degradation
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a specialized organic compound that has emerged as a critical reagent in the field of drug discovery and development. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to eliminate disease-causing proteins from cells. This technical guide provides an in-depth overview of the utilization of this boronic acid, catering to researchers, scientists, and drug development professionals.
Core Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of two key components: a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the cell's natural disposal system, the proteasome.
This compound serves as a crucial building block in the synthesis of the warhead that binds to the protein of interest. Its substituted phenyl ring structure is a key component in creating molecules that can selectively interact with the binding pockets of target proteins. The chloro and cyclopentyloxy groups on the phenyl ring can be strategically utilized to enhance binding affinity, selectivity, and pharmacokinetic properties of the final PROTAC molecule.
The boronic acid functional group is particularly important for its role in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient construction of the complex molecular architectures of PROTACs.
Role in Developing Novel Therapeutics
The application of this compound and similar substituted phenylboronic acids is prominent in the development of therapies for a range of diseases, particularly cancer. Research and patent literature indicate its use in the synthesis of PROTACs targeting key oncoproteins.
For instance, this boronic acid is implicated as a building block for the synthesis of degraders of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a protein involved in chromatin remodeling whose dysregulation is linked to certain cancers. Additionally, it is a valuable precursor for creating inhibitors of the BCL-2 (B-cell lymphoma 2) family of anti-apoptotic proteins, which are key targets in various hematological malignancies.
Experimental Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone reaction for incorporating the (4-chloro-2-(cyclopentyloxy)phenyl) moiety into a larger molecule. Below is a representative experimental protocol for the coupling of a substituted phenylboronic acid with a heterocyclic halide, a common step in the synthesis of PROTACs.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) is prepared in a suitable solvent system, often a mixture of an organic solvent like dioxane and water. The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the desired coupled product.
Quantitative Data
The efficiency of the Suzuki-Miyaura coupling reaction is crucial for the overall yield of the final PROTAC molecule. The table below summarizes typical quantitative data for such reactions, although specific yields can vary depending on the substrates and precise reaction conditions.
| Parameter | Value |
| Reactants | |
| Aryl Halide | 1.0 mmol |
| This compound | 1.2 mmol |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 mmol |
| Base | |
| K₂CO₃ | 2.0 mmol |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 75-90% |
| Purity (post-chromatography) | >95% |
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the mechanism of action of a PROTAC.
synthesis of substituted phenylboronic acids
An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids
Introduction
Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable versatility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance have established them as indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] Phenylboronic acids are characterized by a phenyl ring attached to a B(OH)₂ moiety, a functional group that is generally stable, easy to handle, and capable of participating in a wide array of chemical transformations.[4][5]
This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted phenylboronic acids. It is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of these synthetic routes. The guide covers classical organometallic approaches, modern transition-metal-catalyzed methods, and provides detailed experimental protocols and comparative data to aid in method selection and implementation.
Core Synthetic Methodologies
The synthesis of phenylboronic acids can be broadly categorized into three major strategies: reaction of pre-formed organometallic reagents with borate esters, transition-metal-catalyzed borylation of aryl halides and triflates, and direct C-H bond borylation of arenes.
Synthesis via Grignard and Organolithium Reagents
The reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate is one of the most established and widely used methods for synthesizing phenylboronic acids.[1][5][6] The process involves two key steps: the formation of the organometallic reagent from an aryl halide, followed by its reaction with an electrophilic boron source like trimethyl borate. The resulting boronate ester is then hydrolyzed to yield the final phenylboronic acid.[3]
The general mechanism involves the nucleophilic attack of the aryl-metal species on the boron atom of the trialkyl borate, displacing one of the alkoxy groups. Subsequent acidic workup hydrolyzes the remaining alkoxy groups to hydroxyls, affording the boronic acid.
Caption: General workflow for phenylboronic acid synthesis via the Grignard reaction.
Experimental Protocol: Synthesis of (3,4,5-trifluorophenyl)boronic acid [7]
-
Grignard Reagent Preparation: A flame-dried flask under an argon atmosphere is charged with magnesium turnings (1.58 g, 65.0 mmol) and dry diethyl ether (10 mL). A solution of 1-bromo-3,4,5-trifluorobenzene (10.6 g, 50.0 mmol) in diethyl ether (40 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to 0°C. In a separate flask, trimethyl borate (8.9 mL, 80.0 mmol) is dissolved in dry tetrahydrofuran (100 mL) and cooled to -78°C. The prepared Grignard reagent is transferred to the trimethyl borate solution via a cannula.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. It is then quenched by the slow addition of a saturated ammonium chloride solution (200 mL).
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a hot ethyl acetate/hexane mixture to afford pure (3,4,5-trifluorophenyl)boronic acid as white crystals.
Table 1: Examples of Phenylboronic Acids Synthesized via Grignard Reagents
| Aryl Halide | Boron Source | Solvent | Conditions | Yield (%) | Reference |
| Bromobenzene | B(OMe)₃ | THF/Ether | -78°C to RT | ~80% | [6] |
| 4-Bromo-tert-butylbenzene | B(OᵗBu)₃ | THF | -70°C to RT | 85% | [8] |
| 2,6-Dimethylbromobenzene | B(OⁿBu)₃ | THF | 30°C, 2h | 80.1% | [8] |
| 1-Bromo-3,4,5-trifluorobenzene | B(OMe)₃ | THF/Ether | -78°C to RT | 51-89% | [7] |
Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)
The Miyaura borylation is a powerful method for synthesizing aryl boronate esters, which are stable and easily purified precursors to boronic acids.[9] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction requires a palladium catalyst, a suitable ligand, and a base.[9] The resulting pinacol esters can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if needed.
Caption: Synthesis of aryl boronates via Palladium-catalyzed Miyaura borylation.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki Coupling (Illustrative of Boronic Acid Reactivity) [10]
While this is a protocol for a Suzuki reaction using a boronic acid, the conditions are illustrative of the palladium-catalyzed systems involved. A typical Miyaura borylation would proceed as follows:
-
Reaction Setup: To a flask are added the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Solvent and Reaction: Anhydrous solvent (e.g., dioxane, DMSO, or toluene) is added, and the mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).[9] The reaction is heated (typically 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude boronate ester is purified by column chromatography on silica gel.
Table 2: Examples of Miyaura Borylation Reactions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 80°C, 8h | 85% | [9] |
| 4-Chlorotoluene | Pd(dba)₂ / PCy₃ | KOAc | Dioxane | 80°C, 16h | 89% | [9] |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 100°C, 12h | 95% | [9] |
| 1-Naphthyl bromide | PdCl₂(dppf) | KOAc | DMSO | 80°C, 2h | 99% | [9] |
Direct C-H Borylation
Direct C-H borylation has emerged as a powerful, atom-economical strategy for synthesizing arylboronic esters.[11] This method avoids the need for pre-functionalized aryl halides, instead activating a C-H bond directly. Iridium-catalyzed reactions are the most common, often employing bipyridine-based ligands to control reactivity and regioselectivity.[12][13] The selectivity is typically governed by sterics, with borylation occurring at the least hindered position.[13]
Caption: General scheme for the direct C-H borylation of arenes.
Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation [12]
-
Reaction Setup: In a glovebox, a screw-capped vial is charged with the iridium catalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%), a ligand (e.g., 4,4'-di-tert-butylbipyridine, 3 mol%), and bis(pinacolato)diboron (1.1 equiv).
-
Addition of Substrates: The arene substrate (1.0 equiv) and a solvent (e.g., THF, cyclohexane, or cyclopentyl methyl ether) are added.
-
Reaction: The vial is sealed and heated to the desired temperature (typically 80-100°C) for 12-24 hours.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to isolate the aryl boronate ester.
Table 3: Examples of Direct C-H Borylation
| Arene Substrate | Catalyst/Ligand | Solvent | Conditions | Major Product(s) & Yield (%) | Reference |
| Benzene | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80°C, 24h | Phenylboronate (98%) | [12] |
| 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ / dtbpy | CPME | 100°C, 16h | 3,5-Dichlorophenylboronate (95%) | [13] |
| Anisole | [Ir(COD)OMe]₂ / dtbpy | THF | 80°C, 12h | 3-MeO- (53%), 4-MeO- (34%) | [12] |
| Toluene | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80°C, 36h | 4-Me- (51%), 3-Me- (38%) | [12] |
Purification of Phenylboronic Acids
The purification of phenylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[5] Several methods are commonly employed.
Caption: Common purification pathways for crude phenylboronic acids.
-
Recrystallization: This is the most common method for purifying solid boronic acids. A suitable solvent system (often involving water, ethyl acetate, or hexane) is used to dissolve the crude product at an elevated temperature, and pure crystals form upon cooling.[7][14]
-
Acid-Base Extraction: Boronic acids are weakly acidic. They can be extracted into an aqueous basic solution (e.g., NaOH or K₂CO₃) to form the boronate salt, leaving non-acidic impurities in the organic phase. The aqueous layer is then washed with an organic solvent, re-acidified to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[14]
-
Column Chromatography: While sometimes complicated by the polarity of boronic acids, silica gel chromatography can be effective.[14] It is more commonly used for the less polar and more stable boronate ester precursors.
-
Derivatization: In some cases, the crude boronic acid is converted to a stable derivative, such as a pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, which is easily purified by chromatography. The protecting group can then be removed to regenerate the pure boronic acid.
Conclusion
The is a mature yet continually evolving field. The classical Grignard-based approach remains a reliable and cost-effective method for many substrates. For greater functional group tolerance and milder conditions, the palladium-catalyzed Miyaura borylation provides access to stable boronate ester intermediates. Finally, the advent of direct C-H borylation offers a highly efficient and atom-economical route that circumvents the need for pre-functionalized starting materials. The choice of synthetic method ultimately depends on factors such as substrate availability, required substitution pattern, functional group compatibility, and scalability. A thorough understanding of these diverse methodologies empowers researchers to design and execute efficient syntheses of these vital chemical building blocks.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Page loading... [wap.guidechem.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 9. books.rsc.org [books.rsc.org]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Arylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of transition-metal catalyzed cross-coupling reactions has revolutionized the landscape of chemical synthesis, empowering the construction of complex molecular architectures with unprecedented efficiency and precision. Among these powerful transformations, the use of arylboronic acids as key coupling partners, particularly in the Suzuki-Miyaura reaction, has become an indispensable tool in the arsenal of synthetic chemists. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and impactful applications of arylboronic acids in cross-coupling, with a particular focus on their role in the development of novel therapeutics.
Introduction to Arylboronic Acids and Cross-Coupling
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their rise to prominence is intrinsically linked to their utility in palladium-catalyzed cross-coupling reactions, a field for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010. The Suzuki-Miyaura coupling, specifically, involves the reaction of an organoboron compound (such as an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
The remarkable success of arylboronic acids in this arena stems from several key advantages:
-
Stability: They are generally stable to air and moisture, facilitating ease of handling and storage.
-
Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts exhibit low toxicity.
-
Functional Group Tolerance: A wide array of functional groups are well-tolerated under the relatively mild reaction conditions, minimizing the need for protecting groups.
-
Commercial Availability: A vast and diverse library of arylboronic acids is commercially available, providing ready access to a wide range of building blocks.
These attributes have propelled the Suzuki-Miyaura coupling to the forefront of synthetic methodologies for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.
-
Transmetalation: The aryl group from the activated arylboronic acid (in the form of a boronate anion, [Ar'B(OH)₃]⁻, formed by the reaction with a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Data Presentation: Substrate Scope and Reaction Conditions
The versatility of the Suzuki-Miyaura coupling is evident in its broad substrate scope. The following tables summarize representative examples of cross-coupling reactions between various aryl halides and arylboronic acids, highlighting the typical reaction conditions and corresponding yields.
Table 1: Cross-Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 8 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 12 | 88 |
| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 94 |
Table 2: Cross-Coupling of 4-Bromotoluene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 8 | 98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 96 |
| 3 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 14 | 91 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 93 |
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction. It is crucial to note that reaction conditions should be optimized for each specific substrate combination.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Degassed water (if required for the solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction tube, condenser, magnetic stirrer)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 5 mL of toluene and 0.5 mL of water) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.
Applications in Drug Discovery and Development
The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry, enabling the efficient synthesis of a vast number of drug candidates and approved medicines.[1] The ability to readily construct complex biaryl and heteroaryl scaffolds has been instrumental in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A prominent example is the synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure.[1] A key step in the industrial synthesis of Losartan involves a Suzuki-Miyaura coupling to form the biphenyl-tetrazole core.
Furthermore, the principles of cross-coupling are being applied to cutting-edge areas of drug discovery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and DNA-encoded libraries.
Signaling Pathway Example: Inhibition of the Renin-Angiotensin System by Losartan
Losartan functions by blocking the AT₁ receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This ultimately leads to a decrease in blood pressure. The synthesis of this crucial drug relies on the robust C-C bond formation facilitated by the Suzuki-Miyaura reaction.
Conclusion
Arylboronic acids, in conjunction with palladium-catalyzed cross-coupling reactions, have fundamentally transformed the art of chemical synthesis. The Suzuki-Miyaura coupling, in particular, offers a robust, versatile, and environmentally benign method for the formation of C-C bonds, with profound implications for academic research, industrial processes, and the development of life-saving medicines. As the demand for more complex and sophisticated molecules continues to grow, the importance of arylboronic acids and the innovative coupling methodologies that utilize them will undoubtedly continue to expand, paving the way for future discoveries in science and medicine.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are prominent motifs in medicinal chemistry and materials science. The protocols outlined below are designed to serve as a robust starting point for achieving high yields and purity.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (such as a boronic acid) and an organohalide.[1] This palladium-catalyzed reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[2][3] The general transformation involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base.[4]
The substrate, this compound, presents a unique combination of electronic and steric features. The presence of a chloro substituent and an ortho-cyclopentyloxy group necessitates careful optimization of the reaction conditions to achieve efficient coupling, particularly with challenging aryl chloride partners.
Optimized Reaction Conditions
Achieving high yields in the Suzuki coupling of this compound, especially with less reactive aryl chlorides, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The bulky cyclopentyloxy group introduces steric hindrance that can impact the efficiency of the transmetalation step in the catalytic cycle.
Based on literature precedents for structurally similar sterically hindered and electron-rich boronic acids and aryl chlorides, a range of conditions have been evaluated to provide a comprehensive guide for optimization.
Table 1: Summary of Optimized Conditions for Suzuki Coupling with this compound
| Parameter | Recommended Reagents/Conditions | Rationale & Remarks |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources upon in situ reduction. PdCl₂(dppf) is a stable Pd(II) precatalyst that is often effective.[5] |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs, e.g., IPr, SImes) | Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides and facilitating the reductive elimination step. NHC ligands are also highly effective for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective in promoting the formation of the reactive boronate species.[1] The strength and solubility of the base can significantly influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, often with an aqueous co-solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Aprotic polar solvents are commonly used. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step. Anhydrous conditions can also be employed depending on the base used. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy for the coupling of less reactive aryl chlorides. Microwave heating can significantly shorten reaction times.[6] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Detailed Experimental Protocols
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. This protocol may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, the ligand, and the base under a counterflow of inert gas.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) via syringe.
Reaction Execution
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and the general experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low or No Conversion:
-
Ensure a strictly inert atmosphere was maintained to prevent catalyst deactivation.
-
Verify the quality and activity of the palladium catalyst and ligand.
-
Screen different bases and solvents, as the optimal combination can be substrate-dependent.
-
Increase the reaction temperature or prolong the reaction time.
-
-
Formation of Homocoupling Byproducts:
-
Thoroughly degas all solvents and reagents to minimize oxygen content.
-
Use a Pd(0) precatalyst or ensure efficient in situ generation of the active catalyst.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Use a less nucleophilic base or anhydrous conditions if water is promoting this side reaction.
-
Consider using the corresponding boronate ester, which can be more stable under certain conditions.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium phosphate and cesium carbonate can be corrosive and/or irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions performed at elevated temperatures and under pressure (especially in microwave vials) should be conducted behind a blast shield.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable biaryl compounds for applications in drug discovery and materials science.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of (4-chloro-2-(cyclopentyloxy)phenyl)boronic acid with a variety of aryl and heteroaryl halides. This versatile reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents and functional materials.
The provided protocols are based on established methodologies for Suzuki-Miyaura couplings and have been adapted to the specific characteristics of this compound, which features both an electron-withdrawing chloro group and an electron-donating, sterically demanding cyclopentyloxy group at the ortho position.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction forms a new carbon-carbon single bond and is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[2] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1]
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often effective for coupling challenging substrates, including electron-rich boronic acids and less reactive aryl chlorides.[3] For general applications, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are also widely used.
-
Base: A base is essential for the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.
-
Reaction Temperature: The reaction temperature influences the rate of the catalytic cycle. While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), some highly active catalyst systems can facilitate the reaction at room temperature.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions. These values are based on typical outcomes for structurally similar ortho-alkoxy substituted arylboronic acids and are intended to serve as a guideline for reaction planning.
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromotoluene | 4'-Methyl-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | 4'-Methoxy-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 75-85 |
| 4 | 4-Bromobenzonitrile | 4'-Cyano-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 70-80 |
| 5 | 3-Bromopyridine | 3-(4-Chloro-2-(cyclopentyloxy)phenyl)pyridine | 65-75 |
| 6 | 2-Bromothiophene | 2-(4-Chloro-2-(cyclopentyloxy)phenyl)thiophene | 70-80 |
| 7 | 1-Chloro-4-nitrobenzene | 4'-Nitro-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 60-70 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general method for the coupling of this compound with a range of aryl bromides.
Diagram of the Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Heteroaryl Halides
This protocol is optimized for the rapid coupling of this compound with heteroaryl halides using microwave irradiation, which can significantly reduce reaction times.[4]
Diagram of the Logical Relationship:
Caption: Key stages of the microwave-assisted Suzuki coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl halide (e.g., 3-bromopyridine, 2-chlorothiophene) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water, degassed
-
Microwave reaction vial with a stir bar
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a microwave reaction vial, combine this compound, the heteroaryl halide, PdCl₂(dppf), and cesium carbonate.
-
Add DMF and water (typically in a 3:1 to 5:1 ratio).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with a saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired heteroaryl-aryl product.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose, and appropriate safety precautions should be followed.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts, ligands, bases, and solvent systems may also be necessary. Protodeboronation (loss of the boronic acid group) can be a side reaction; using anhydrous solvents and a stronger base might mitigate this.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the self-coupling of the boronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or a bulkier phosphine ligand.
-
Incomplete Reaction: If the starting materials are not fully consumed, ensure that the catalyst is active and that the reaction is free of oxygen and moisture. The purity of the boronic acid is also important, as boroxines (anhydrides of boronic acids) can be less reactive.
References
Application Notes and Protocols for Catalyst Selection in Suzuki Coupling with Sterically Hindered Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to selecting appropriate catalysts and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. It includes detailed experimental protocols and comparative data to facilitate successful reaction outcomes.
Introduction to Challenges in Coupling Sterically Hindered Substrates
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when employing sterically hindered boronic acids, particularly those with ortho-substituents, the reaction efficiency can be significantly diminished. This is primarily due to the steric clash between the bulky coupling partners, which impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle.[3]
Common challenges encountered with sterically hindered substrates include:
-
Low or no conversion: Steric hindrance can prevent the substrates from effectively interacting with the palladium catalyst.[3]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, is a significant side reaction, especially with electron-rich or sensitive heterocyclic boronic acids.[1][4]
-
Homocoupling: The coupling of two boronic acid molecules can occur, reducing the yield of the desired cross-coupled product.[3]
-
Catalyst deactivation: The nitrogen atoms in some heterocyclic substrates can coordinate to the palladium center, leading to catalyst inhibition.[3]
To overcome these challenges, the careful selection of a suitable catalyst system, particularly the ligand, is paramount.
Catalyst and Ligand Selection: Key to Success
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling sterically hindered substrates.[3] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands has revolutionized the field, enabling the coupling of previously challenging substrates.[3]
Buchwald Ligands
The Buchwald group has developed a portfolio of highly effective biarylmonophosphine ligands that are particularly well-suited for sterically demanding Suzuki-Miyaura couplings.[5][6] These ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.[3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its broad applicability and high reactivity in Suzuki-Miyaura couplings, especially with aryl chlorides and for the synthesis of hindered biaryls.[5][7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile ligand effective for a wide range of cross-coupling reactions, including those with hindered aryl and heteroaryl substrates.[5]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides high yields in challenging couplings where other ligands may fail.
Other Advanced Ligand Systems
Beyond the widely used Buchwald ligands, other specialized phosphines have demonstrated exceptional performance in coupling sterically hindered boronic acids.
-
Trineopentylphosphine (TNpP): The conformational flexibility of this ligand allows the catalyst to accommodate and couple sterically demanding substrates.[8]
-
AntPhos: This ligand has shown high reactivity for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, effectively suppressing the common side reaction of β-hydride elimination.[9]
-
BI-DIME: Another effective ligand for the synthesis of extremely hindered biaryls, particularly those with ortho-isopropyl substituents.[10]
The choice of ligand can significantly impact the reaction outcome, and screening a small library of these advanced ligands is often a prudent strategy.
Data Presentation: Catalyst Performance in Sterically Hindered Couplings
The following tables summarize quantitative data from the literature, providing a comparative overview of different catalyst systems for the Suzuki-Miyaura coupling of sterically hindered boronic acids.
Table 1: Coupling of 2,4,6-Triisopropylphenyl Bromide with Cyclohexylboronic Acid [9]
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | BI-DIME | 1 | K₃PO₄ | Toluene | 110 | 12 | 31 |
| 2 | AntPhos | 1 | K₃PO₄ | Toluene | 110 | 12 | 78 |
Table 2: Synthesis of Tetra-ortho-substituted Biaryls [11]
| Entry | Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 95 |
| 2 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 92 |
| 3 | 2-Bromo-1,3,5-triisopropylbenzene | Mesitylboronic acid | HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 91 |
| 4 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid pinacol ester | HFTPhos | 0.025 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 93 |
Table 3: General Protocol Performance with Hindered Substrates [10]
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | BI-DIME | 1 | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 2 | 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | Biaryl Phosphacycle 7 | 1 | K₃PO₄ | Toluene | 110 | 12 | 92 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura coupling reactions with sterically hindered boronic acids. Optimization for specific substrates may be required.
General Protocol for Suzuki-Miyaura Coupling[3]
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or vial with a stir bar) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%), and the phosphine ligand (1-4 mol%).
-
Addition of Reagents: Add the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv) and the sterically hindered boronic acid or boronic ester (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, THF, or a mixture with water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol for Minimizing Homocoupling[3][13]
In cases where boronic acid homocoupling is a significant side reaction, a slow addition protocol can be beneficial.
-
Initial Setup: Set up the reaction as described in the general protocol, but withhold the boronic acid.
-
Slow Addition: Dissolve the boronic acid in a small amount of the reaction solvent and add it to the reaction mixture dropwise over a period of several hours using a syringe pump.
-
Completion: After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by monitoring.
-
Workup and Purification: Follow the standard workup and purification procedures.
Visualizing the Process
Diagrams can aid in understanding the complex relationships in catalyst selection and experimental execution.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for catalyst selection and reaction optimization.
Caption: A step-by-step experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the judicious choice of the catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands, are generally the most effective for overcoming the steric barriers inherent in these transformations. By carefully selecting the ligand, base, and solvent, and by employing strategies such as slow addition to minimize side reactions, high yields of sterically encumbered biaryl products can be achieved. The protocols and data presented herein serve as a valuable resource for researchers navigating the challenges of these demanding coupling reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Core of Synthesis: The Critical Influence of Base and Solvent in Suzuki-Miyaura Coupling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. The success of this Nobel Prize-winning reaction, however, is not solely dependent on the choice of palladium catalyst and substrates. The selection of the base and solvent system plays a pivotal, and often interdependent, role in dictating reaction efficiency, yield, and selectivity. These components are not mere spectators but active participants in the catalytic cycle, influencing everything from the activation of the boronic acid to the stability of the catalytic species. This document provides an in-depth exploration of these effects, complete with comparative data and detailed experimental protocols to guide researchers in optimizing their Suzuki-Miyaura couplings.
The Multifaceted Role of the Base
The primary and most critical function of the base in the Suzuki-Miyaura coupling is to activate the organoboron species, typically a boronic acid, to facilitate the crucial transmetalation step.[1] This activation is generally understood to occur via the formation of a more nucleophilic boronate species (an "ate" complex), which readily transfers its organic moiety to the palladium(II) center.[1][2] The choice of base can therefore dramatically influence the reaction rate and overall yield.[1]
There are two predominant mechanistic pathways proposed for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate anion. This species is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[3]
-
The Hydroxide/Alkoxide Pathway: In the presence of water or an alcohol solvent, the base can generate hydroxide or alkoxide ions. These can then either form the boronate species or react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid. Computational studies suggest that the initial reaction of the base with the boronic acid is a key mechanistic step.[4]
The selection of a base is contingent on several factors, including the reactivity of the substrates, the chosen catalyst system, and the solvent.[1][5] Inorganic bases are most commonly employed, with their efficacy influenced by basicity, solubility, and the nature of the cation.[3]
Comparative Performance of Common Bases
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, providing a general comparison. It is crucial to note that yields are highly dependent on the specific substrates and reaction conditions.[5]
| Base | Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Inorganic Bases | ||||||
| Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 95 | A widely used, effective, and economical choice.[5][6] |
| K₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 | Similar in efficacy to Na₂CO₃.[5] |
| K₃PO₄ | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 98 | A strong, non-nucleophilic base, often effective for challenging couplings, including those with nitrogen-containing heterocycles.[3][5] |
| Cs₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 97 | Often provides excellent yields, sometimes attributed to the "caesium effect," which can enhance catalyst performance.[3] |
| KF | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 85 | The fluoride ion is believed to play a unique role in activating the boronic acid.[3][7] |
| Organic Bases | ||||||
| Et₃N (Triethylamine) | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 45 | Generally less effective than inorganic bases for this transformation.[5] |
| DIPEA (Diisopropylethylamine) | Pd(OAc)₂/PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 55 | A non-nucleophilic organic base that can be useful for substrates sensitive to stronger bases.[3] |
The Defining Influence of the Solvent
The solvent in a Suzuki-Miyaura coupling is far from an inert medium. It must effectively solubilize the reactants, catalyst, and base to enable the reaction to proceed efficiently.[2][8] Moreover, the polarity and coordinating ability of the solvent can significantly impact the reaction mechanism, selectivity, and the stability of the catalytic species.[2][9]
Commonly used solvents include:
-
Aromatic Hydrocarbons: Toluene is a frequent choice, often used in biphasic systems with water to aid in the dissolution of inorganic bases.[8]
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are also widely employed.[2][8]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective, but their polarity can sometimes alter reaction selectivity.[2][9] For instance, in the coupling of chloroaryl triflates, polar solvents like MeCN and DMF can favor reaction at the C-OTf bond, whereas nonpolar solvents or even water and alcohols favor reaction at the C-Cl bond.[9] This highlights that the solvent's role is more complex than a simple function of its dielectric constant.[9][10]
-
Alcohols and Water: The use of "green" solvents like water and ethanol is increasingly common.[11][12] Water can be particularly beneficial as it readily dissolves the inorganic bases and can facilitate the formation of the active boronate species.[2] However, an excess of water can lead to the undesired side reaction of protodeboronation.[2]
Solvent Effects on Reaction Yield
The following table illustrates the effect of different solvents on the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid.
| Solvent System (v/v) | Catalyst | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| THF | TbPo-Pd(II) | K₃PO₄·3H₂O | 80 | 12 | 10.4 |
| DMF | TbPo-Pd(II) | K₃PO₄·3H₂O | 80 | 12 | 30.9 |
| Dioxane | TbPo-Pd(II) | K₃PO₄·3H₂O | 80 | 12 | 0 |
| Methanol | TbPo-Pd(II) | K₃PO₄·3H₂O | 80 | 12 | 78.9 |
| Ethanol | TbPo-Pd(II) | K₃PO₄·3H₂O | 80 | 12 | 73.4 |
| MeOH:H₂O (3:2) | TbPo-Pd(II) | NaOH | 80 | 0.5 | 98.5 |
Data adapted from a study on a specific palladium catalyst system, demonstrating solvent trends.[11]
Visualizing the Process
To better understand the intricate relationships and processes involved in the Suzuki-Miyaura coupling, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Activation of boronic acid by a base to form the more reactive boronate species.
Caption: A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are generalized protocols that serve as a starting point for optimizing a Suzuki-Miyaura coupling reaction. Specific quantities and conditions should be adjusted based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Base Screening
This protocol is designed for comparing the efficacy of different bases in the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Solvent Addition: Add the degassed solvent system (11 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Procedure for Solvent Screening in a Water-Miscible System
This protocol is suitable for evaluating different aqueous solvent mixtures.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., a specified Pd(II) complex, 0.35 mol%)
-
Base (e.g., NaOH, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., MeOH:H₂O in various ratios, 5 mL total volume)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), the palladium catalyst (0.35 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the chosen degassed solvent mixture (5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1 to monitor the reaction and isolate the product.
By systematically varying the base and solvent and carefully analyzing the results, researchers can unlock the full potential of the Suzuki-Miyaura coupling for their specific synthetic targets. The interplay between these components is intricate, and an empirical approach guided by the principles outlined in these notes will lead to the most successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Aqueous Suzuki Coupling of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the aqueous Suzuki-Miyaura cross-coupling reaction utilizing (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The use of aqueous conditions aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. This protocol is designed to be a valuable resource for researchers in drug discovery and development, offering a robust method for the synthesis of complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, a motif of significant interest in medicinal chemistry.[1][3] These structures are integral to a wide array of therapeutic agents. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[4][5]
This compound is a valuable building block in synthetic chemistry, particularly for the introduction of a substituted phenyl moiety in drug discovery programs.[6][7] Its application in aqueous Suzuki coupling reactions offers an environmentally benign and efficient route to novel biaryl compounds. The development of robust aqueous protocols is of particular importance for large-scale synthesis in the pharmaceutical industry.
Chemical Reaction Workflow
The following diagram illustrates the general workflow for the aqueous Suzuki coupling of this compound with an aryl halide.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C11H14BClO3 | CID 53216478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Substituted Boronic Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted boronic acids have emerged as a versatile and powerful class of pharmacophores in modern drug discovery. Their unique ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites, as well as their capacity to interact with diols, has led to the development of several FDA-approved drugs and numerous clinical candidates.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on substituted boronic acid scaffolds. The applications covered herein span oncology, infectious diseases, and other emerging therapeutic areas.
Application Note 1: Boronic Acid-Based Proteasome Inhibitors for Oncology
Background
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers, including multiple myeloma. Boronic acid-containing molecules, such as bortezomib and ixazomib, are potent inhibitors of the 26S proteasome, a key component of this pathway.[1][3] By inhibiting the proteasome, these drugs disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis in cancer cells. A primary downstream effect of proteasome inhibition is the stabilization of IκBα, which in turn prevents the activation of the NF-κB signaling pathway, a crucial mediator of cell survival and proliferation.[4]
Quantitative Data: Proteasome Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome (Chymotrypsin-like activity) | Cell-free | 0.161 | Rabbit | [5] |
| Bortezomib | 26S Proteasome (Chymotrypsin-like activity) | Cell-based | 32.8 | PC3 | [6] |
| Ixazomib | 20S Proteasome (β5 subunit) | Cell-free | 3.4 | - | [4] |
| Compound 15 | 20S Proteasome | Cell-free | 4.60 | - | [3] |
| Compound 7f | 20S Proteasome | Cell-free | 0.079 | Rabbit | [5] |
| Compound 6a | Proteasome | In vitro | 161.90 | - | [7] |
Signaling Pathway: NF-κB Inhibition by Proteasome Inhibitors
The inhibition of the proteasome by boronic acid derivatives prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Caption: Inhibition of the NF-κB signaling pathway by Bortezomib.
Experimental Protocol: Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay
This protocol is adapted from the Promega Proteasome-Glo™ Assay technical bulletin.[8][9][10]
Materials:
-
Proteasome-Glo™ Cell-Based Reagent (Promega, Cat. No. G8660)
-
Cultured cells (e.g., multiple myeloma cell lines like RPMI-8226 or U266)
-
96-well opaque-walled microplates suitable for luminescence measurements
-
Luminometer
-
Boronic acid inhibitor (e.g., Bortezomib)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well opaque-walled plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the boronic acid inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
Assay Reagent Preparation:
-
Equilibrate the Proteasome-Glo™ Cell-Based Reagent to room temperature.
-
Prepare the reagent according to the manufacturer's instructions.
-
-
Lysis and Proteasome Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-30 minutes.
-
Add 100 µL of the prepared Proteasome-Glo™ Cell-Based Reagent to each well.
-
Mix the contents on a plate shaker at low speed for 30-60 seconds to induce cell lysis.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only) from all experimental wells.
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Application Note 2: Boronic Acid-Based β-Lactamase Inhibitors for Infectious Diseases
Background
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Boronic acid transition state inhibitors (BATSIs) are a novel class of β-lactamase inhibitors that effectively restore the activity of β-lactam antibiotics.[11] Vaborbactam, a cyclic boronic acid, is the first FDA-approved inhibitor of this class and is used in combination with meropenem.[12] These inhibitors act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the active site of serine β-lactamases.[11]
Quantitative Data: β-Lactamase Inhibitory Activity
| Compound | Target Enzyme | Ki (nM) | Reference |
| Vaborbactam | KPC-2 | 22 - 180 | [12] |
| Taniborbactam | KPC-2 | 2 - 17 | [13] |
| Taniborbactam | CTX-M-15 | 2 - 17 | [13] |
| Taniborbactam | P99 AmpC | 2 - 17 | [13] |
| Taniborbactam | VIM-2 | 19 | [13] |
| Taniborbactam | NDM-1 | 81 | [13] |
| Compound 2b | KPC-2 | 84 | [14] |
| SM23 | Class C β-lactamases | - | [3] |
Experimental Workflow: Development of β-Lactamase Inhibitors
Caption: A typical drug discovery workflow for β-lactamase inhibitors.
Experimental Protocol: Nitrocefin Assay for β-Lactamase Inhibition
This protocol is adapted from standard procedures for measuring β-lactamase activity.[11][15][16]
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Boronic acid inhibitor (e.g., Vaborbactam)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Nitrocefin in DMSO.
-
Prepare a working solution of Nitrocefin in the assay buffer. The final concentration in the assay is typically 50-100 µM.
-
Prepare serial dilutions of the boronic acid inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the β-lactamase enzyme.
-
Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Nitrocefin working solution to each well.
-
Immediately measure the change in absorbance at 490 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial velocity (rate of change in absorbance) for each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
For Ki determination, perform the assay with varying concentrations of both the substrate (Nitrocefin) and the inhibitor, and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Application Note 3: Emerging Applications of Substituted Boronic Acids
Background
Beyond their established roles as proteasome and β-lactamase inhibitors, substituted boronic acids are being explored for a wide range of other therapeutic applications. Their ability to target serine proteases has led to the development of inhibitors for enzymes like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidases (DPPs), which are implicated in cancer and metabolic diseases.[17][18] Furthermore, boronic acids are being investigated as inhibitors of histone deacetylases (HDACs) for cancer therapy and are being incorporated into novel drug delivery platforms and proteolysis-targeting chimeras (PROTACs).[19]
Quantitative Data: Diverse Boronic Acid Inhibitors
| Compound | Target | Assay Type | Ki or IC50 | Reference | | :--- | :--- | :--- | :--- | | Ac-Gly-boroPro | FAP | Cell-free | Ki = 23 nM |[20] | | ARI-3099 | FAP | Cell-free | - |[17] | | ARI-3531 | PREP | Cell-free | - |[17] | | Z-SSKL(boro)L | PSA | Cell-free | Ki = 65 nM |[21] | | Boronate ester 4b | HDAC2 | Cell-free | IC50 = 40.6 nM |[22] | | 1,2-closo-carborane | HDAC2 | Cell-free | IC50 = 42.9 nM |[22] | | WJ504 + WJ510 (PROTAC) | pVHL30 degradation | Cell-based | DC50 ≈ 10 µM | |
Experimental Workflow: PROTAC Development and Evaluation
Caption: General workflow for the development and evaluation of PROTACs.
Experimental Protocol: MTT Cell Viability Assay
This is a general protocol for assessing the effect of a boronic acid-based compound on the viability of cancer cell lines.[22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Boronic acid compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the boronic acid compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT and solubilization solution) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioactivity evaluation of self-assembled PROTACs based on multi-target kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 5. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
- 10. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. toku-e.com [toku-e.com]
- 15. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Protodeboronation of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the undesired protodeboronation of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a common undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of 1-chloro-3-(cyclopentyloxy)benzene, consuming the starting material and reducing the yield of the desired coupled product. This particular boronic acid is susceptible to protodeboronation due to the presence of the electron-donating cyclopentyloxy group at the ortho position, which increases the electron density on the aromatic ring and facilitates the cleavage of the C-B bond.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that accelerate protodeboronation are:
-
High pH (basic conditions): The formation of the more reactive boronate anion at high pH increases the rate of protodeboronation.[3]
-
Elevated temperatures: Higher reaction temperatures provide the activation energy needed for the C-B bond cleavage.
-
Presence of protic solvents (especially water): Water can act as a proton source for the cleavage of the carbon-boron bond.[1]
-
Inefficient catalytic system: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[1]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed:
-
Use of a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt can significantly enhance its stability.[4][5][6] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction.[3][4]
-
Optimization of reaction conditions:
-
Base: Use a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Temperature: Conduct the reaction at the lowest possible temperature that still allows for efficient catalytic turnover.
-
Solvent: Employ anhydrous solvents to minimize the presence of a proton source.
-
-
Use of a highly active catalyst system: Employing a highly efficient palladium catalyst and ligand system can accelerate the rate of the desired cross-coupling reaction, which will outcompete the slower protodeboronation side reaction.
Troubleshooting Guide: Low Yields Due to Protodeboronation
This guide will help you diagnose and resolve issues of low product yield likely caused by the degradation of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired product and significant formation of 1-chloro-3-(cyclopentyloxy)benzene. | High rate of protodeboronation of the free boronic acid. | 1. Switch to a more stable boron reagent: Convert the boronic acid to its pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[4][5][6] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH).[1] 3. Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation. 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents to minimize the proton source. |
| Reaction is sluggish and requires prolonged heating, leading to decomposition. | Suboptimal catalyst system. | 1. Choose a more active catalyst: For electron-rich boronic acids, highly active palladium catalysts are often required. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover. 2. Increase catalyst loading: A modest increase in the catalyst loading can sometimes accelerate the desired reaction sufficiently to outpace protodeboronation. |
| Inconsistent yields between batches. | Degradation of the boronic acid during storage. | 1. Store properly: this compound should be stored in a cool, dry place under an inert atmosphere. 2. Check purity before use: Analyze the boronic acid by NMR to ensure it has not significantly degraded to the protodeboronated byproduct before starting the reaction. |
Data Presentation: Effect of Reaction Parameters on Protodeboronation
The following table provides a summary of the expected qualitative and semi-quantitative effects of various reaction parameters on the extent of protodeboronation of an electron-rich arylboronic acid like this compound.
| Parameter | Condition A | % Protodeboronation (Hypothetical) | Condition B | % Protodeboronation (Hypothetical) | Rationale |
| Base | 2M NaOH | 60-80% | 2 eq. K₃PO₄ | 10-20% | Strong bases significantly accelerate base-catalyzed protodeboronation.[3] |
| Temperature | 100 °C | 40-60% | 60 °C | 5-15% | Higher temperatures increase the rate of all reactions, including protodeboronation. |
| Solvent | Dioxane/H₂O (4:1) | 30-50% | Anhydrous Toluene | <10% | The presence of water provides a proton source for the cleavage of the C-B bond.[1] |
| Boron Reagent | Boronic Acid | 20-40% | Pinacol Ester | 5-10% | Boronic esters are more stable and provide a slow release of the active boronic acid.[4] |
| Catalyst Activity | Slow Catalyst | 25-45% | Fast Catalyst | <10% | A highly active catalyst promotes the desired coupling at a much faster rate than protodeboronation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is designed to minimize protodeboronation by using the more stable pinacol ester derivative of the boronic acid.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound pinacol ester, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using (4-Chloro-2-(cyclopentyloxy)phenyl) MIDA boronate
This protocol utilizes the highly stable MIDA boronate for a slow and controlled release of the boronic acid, which is particularly effective for preventing protodeboronation.[5][7]
Materials:
-
(4-Chloro-2-(cyclopentyloxy)phenyl) MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/H₂O (10:1)
Procedure:
-
To a reaction tube, add the aryl chloride, (4-Chloro-2-(cyclopentyloxy)phenyl) MIDA boronate, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the tube and purge with argon.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in reactions with (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid, particularly in the context of sterically hindered cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. The bulky cyclopentyloxy group at the ortho position to the boronic acid introduces significant steric hindrance, which can impede the reaction and lead to undesirable outcomes.
Issue 1: Low or No Yield of the Desired Product
-
Question: My Suzuki-Miyaura reaction using this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in reactions with sterically hindered boronic acids like this compound are a common challenge. The steric bulk around the boronic acid group can hinder the key steps of the catalytic cycle, namely transmetalation and reductive elimination. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may be ineffective.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[1] For particularly challenging couplings, specialized ligands like AntPhos have shown high reactivity.[3]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid.
-
Solvent Selection: The solvent can significantly influence the reaction rate and outcome.
-
Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good choices.[4] Toluene and dioxane are also commonly used, especially at elevated temperatures.
-
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.
-
Recommendation: Increase the reaction temperature, but monitor for potential side reactions or decomposition of starting materials.[4]
-
-
Issue 2: Presence of Significant Side Products (Dehalogenation and Protodeboronation)
-
Question: I am observing significant amounts of dehalogenated starting material and/or the product of protodeboronation in my reaction mixture. How can I minimize these side reactions?
-
Answer: Dehalogenation (replacement of the halogen on your coupling partner with a hydrogen) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions, especially with sterically hindered and electron-rich or electron-poor substrates.
-
Minimizing Protodeboronation:
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a MIDA boronate. These derivatives can exhibit greater stability and slowly release the boronic acid in situ, reducing its decomposition.
-
Milder Reaction Conditions: Use milder bases (e.g., K₃PO₄ instead of stronger bases) and the lowest effective temperature to minimize the rate of protodeboronation.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can facilitate protodeboronation.
-
-
Minimizing Dehalogenation:
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "sterically hindered" reagent?
A1: The term "sterically hindered" refers to the spatial arrangement of atoms in a molecule that can slow down or prevent chemical reactions. In this compound, the bulky cyclopentyloxy group is located at the ortho-position (adjacent) to the boronic acid functional group. This proximity creates a crowded environment around the reactive site, making it difficult for the palladium catalyst to approach and participate in the cross-coupling reaction.
Diagram illustrating the steric hindrance in this compound.
Caption: Steric hindrance from the bulky cyclopentyloxy group.
Q2: What is the general mechanism for a Suzuki-Miyaura cross-coupling reaction?
A2: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organohalide. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the final product and regenerating the palladium(0) catalyst.
Diagram of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Q3: Can I use this compound in other types of cross-coupling reactions?
A3: While Suzuki-Miyaura reactions are the most common application for boronic acids, they can potentially be used in other coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings. However, the steric hindrance will likely present similar challenges in these reactions, and optimization of reaction conditions would be necessary.
Data Presentation: Impact of Ligand and Base on Yield
The following table summarizes generalized outcomes for Suzuki-Miyaura couplings of sterically hindered arylboronic acids with aryl bromides. The yields are illustrative and will vary depending on the specific substrates and reaction conditions.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 20 | Standard conditions, often ineffective for hindered substrates. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 70 - 90 | Bulky, electron-rich ligand significantly improves yield. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 75 - 95 | Another highly effective Buchwald ligand for hindered couplings. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70 - 85 | Effective for a broad range of hindered substrates. |
| PEPPSI-IPr | - | K₃PO₄ | Dioxane | 100 | 65 - 85 | An example of an effective NHC-palladium precatalyst. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl halide, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for troubleshooting low yield in Suzuki-Miyaura reactions.
Caption: A systematic workflow for addressing low reaction yields.
References
- 1. Biphenyl compounds useful as muscarinic receptor antagonists - Patent US-7550595-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7943661B2 - Substituted 1,3-diphenylprop-2-en-1-one derivatives and preparation and uses thereof - Google Patents [patents.google.com]
- 3. US10835515B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]
- 4. This compound | C11H14BClO3 | CID 53216478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted 1-chloro-3-(cyclopentyloxy)benzene.
-
Homocoupling Byproducts: Dimeric species formed from the coupling of two molecules of the starting material.
-
Protodeboronation Product: 1-chloro-3-(cyclopentyloxy)benzene, formed by the cleavage of the C-B bond. This is a common decomposition pathway for arylboronic acids, especially under basic or acidic conditions.[1][2][3]
-
Boroxines: Anhydrous trimers of the boronic acid. These can form upon storage or during workup and may exhibit different reactivity in subsequent reactions.[4]
Q2: My crude product is an oil or a waxy solid and won't crystallize. What should I do?
A2: If direct crystallization is challenging, consider the following options:
-
Trituration: Attempt to solidify the material by stirring it vigorously with a solvent in which the desired product has low solubility, while the impurities are more soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points.
-
Conversion to a Boronate Ester: Crude boronic acids can often be converted to a more stable and easily purifiable boronate ester (e.g., a pinacol ester). These esters are generally less polar and more amenable to silica gel chromatography. The purified ester can then be hydrolyzed back to the boronic acid if required.
-
Acid-Base Extraction: Utilize the acidic nature of the boronic acid to separate it from neutral organic impurities. See the detailed protocol below.
Q3: I am seeing significant decomposition of my boronic acid during purification. How can I minimize this?
A3: Arylboronic acids can be sensitive to both pH and temperature.[1][3]
-
pH Control: Avoid prolonged exposure to strongly acidic or basic conditions, as this can accelerate protodeboronation.[1][3] When performing acid-base extractions, work quickly and use cooled solutions.
-
Temperature: Avoid excessive heat during solvent removal or recrystallization. Use a rotary evaporator at a moderate temperature and consider drying the final product under high vacuum at room temperature.
-
Inert Atmosphere: While not always necessary for the solid, handling solutions of the boronic acid, especially during heating, under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q4: Can I use normal phase silica gel chromatography to purify my boronic acid?
A4: While possible, purifying boronic acids on standard silica gel can be challenging. They often streak or adhere irreversibly to the silica. If you choose this method, consider the following:
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or diethyl ether) is a common starting point. Adding a small amount of a polar modifier like methanol or acetic acid can sometimes improve the chromatography, but be mindful of the potential for esterification or decomposition.
-
Deactivated Silica: Using silica gel that has been deactivated with water or triethylamine may reduce tailing and improve recovery.
-
Reversed-Phase Chromatography: Reversed-phase (C18) chromatography can be a more reliable alternative for purifying polar boronic acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly, trapping impurities. - Presence of an insoluble impurity. | - Screen a variety of solvents or solvent mixtures. Good starting points for arylboronic acids include water, toluene, or mixtures of ethyl acetate and hexanes. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
| Product Sticks to Silica Gel Column | - Strong interaction between the boronic acid and silanol groups. - Inappropriate eluent polarity. | - Use deactivated silica gel or switch to alumina. - Add a competitive binder like a small percentage of methanol or acetic acid to the eluent. - Consider converting the boronic acid to its less polar pinacol ester before chromatography. |
| Formation of Boroxine | - Dehydration of the boronic acid. This can occur during prolonged heating or storage over a strong desiccant. | - Recrystallize the crude product from water to hydrolyze the boroxine back to the boronic acid.[4] - Store the purified boronic acid in a tightly sealed container at room temperature. |
| Inconsistent Yields in Subsequent Reactions | - Variable purity of the boronic acid starting material. - Presence of inhibitory impurities. | - Ensure consistent and high purity of the boronic acid by employing a reliable purification protocol. - Quantify the purity of each batch using qNMR or HPLC before use. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous/Organic System
This protocol is adapted from a procedure for a similar compound, 4-chlorophenylboronic acid, and is effective for removing boroxine and other water-soluble or insoluble impurities.[4]
-
Dissolution: In a flask, suspend the crude this compound in a minimal amount of a suitable organic solvent in which it is soluble at elevated temperatures (e.g., toluene or acetonitrile).
-
Add Water: Add hot water to the suspension with vigorous stirring. Continue adding hot water until the solid dissolves completely. If some impurities do not dissolve, proceed to the next step.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water, followed by a cold non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified crystals under high vacuum at room temperature.
Protocol 2: Purification via Acid-Base Extraction
This method is useful for separating the acidic boronic acid from neutral organic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 1 M NaOH or 1 M K₂CO₃). The boronic acid will partition into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker and cool in an ice bath.
-
Acidification: Slowly add a cold, dilute acid (e.g., 1 M HCl) to the aqueous solution with stirring until the pH is acidic (pH ~2-3), causing the boronic acid to precipitate.
-
Extraction: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the purified boronic acid.
Protocol 3: Column Chromatography (as a Pinacol Ester)
If recrystallization and extraction are ineffective, conversion to a pinacol ester for chromatographic purification is a robust alternative.
-
Esterification: In a round-bottom flask, dissolve the crude boronic acid in toluene or THF. Add an equimolar amount of pinacol. Heat the mixture at reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude pinacol ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Hydrolysis (if necessary): The purified pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed under mild acidic conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
stability issues of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low yields or reaction failure in my Suzuki-Miyaura coupling. Could the stability of this compound be the issue?
A1: Yes, the stability of the boronic acid is a critical factor. Several decomposition pathways can consume the boronic acid before it participates in the catalytic cycle, leading to reduced yields. The primary degradation pathways to consider are protodeboronation and homocoupling.
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. This process is often accelerated by aqueous acidic or basic conditions.
Homocoupling: This is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen and a Pd(II) precatalyst that has not been fully reduced to the active Pd(0) state.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Use a Pre-activated Catalyst: Employ a Pd(0) catalyst or a precatalyst that is readily reduced to minimize side reactions.
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact stability. Screen different conditions to find the optimal balance for your specific reaction.
-
Consider a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can protect it from degradation until it is needed in the catalytic cycle.
Q2: My this compound appears to be degrading in the reaction mixture over time. How can I monitor its stability?
A2: You can monitor the stability of your boronic acid in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
¹¹B NMR Spectroscopy: This is a direct method to observe the boron-containing species in your solution. The chemical shift in the ¹¹B NMR spectrum can distinguish between the sp²-hybridized boronic acid and its sp³-hybridized boronate ester or degradation products.
-
¹H NMR Spectroscopy: You can monitor the disappearance of signals corresponding to the protons on the phenyl ring of the boronic acid and the appearance of new signals from degradation products.
-
HPLC Analysis: A reversed-phase HPLC method can be developed to separate the boronic acid from its degradation products, allowing for quantification of its concentration over time.
Q3: What is the expected solubility of this compound in common organic solvents?
-
High Solubility: Ethers (e.g., diethyl ether, THF, dioxane) and ketones (e.g., acetone).
-
Moderate Solubility: Chloroform.
-
Low to Insoluble: Hydrocarbons (e.g., hexane, toluene).
The cyclopentyloxy group may slightly increase its solubility in less polar solvents compared to unsubstituted phenylboronic acid. It is recommended to perform a solubility test for your specific application.
Experimental Protocols
Protocol 1: Monitoring Boronic Acid Stability by ¹H NMR Spectroscopy
Objective: To quantitatively assess the stability of this compound in a given solvent system over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃). Also, prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.
-
Sample Preparation: In an NMR tube, combine a known volume of the boronic acid stock solution and the internal standard stock solution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubation: Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air or inert atmosphere).
-
Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Integrate a characteristic signal of the boronic acid (e.g., an aromatic proton) and a signal from the internal standard. The ratio of these integrals will be proportional to the concentration of the boronic acid. Plot the concentration of the boronic acid versus time to determine its stability profile.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Methodology:
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Since no specific quantitative stability data for this compound was found in the literature, a template table is provided below for users to populate with their own experimental data generated using the protocols above.
Table 1: Stability of this compound in Various Solvents at Room Temperature
| Solvent | Time (hours) | Concentration (% of initial) | Observations |
| Dioxane | 0 | 100 | Clear solution |
| 24 | |||
| 48 | |||
| THF | 0 | 100 | Clear solution |
| 24 | |||
| 48 | |||
| DMSO | 0 | 100 | Clear solution |
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for monitoring boronic acid stability via NMR.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Technical Support Center: Suzuki Coupling of Substituted Arylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki-Miyaura cross-coupling of substituted arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki coupling with substituted arylboronic acids?
A1: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the arylboronic acid and its replacement with a C-H bond, leading to the formation of an arene byproduct.[1] This is particularly problematic with electron-rich, heteroaryl, and sterically hindered boronic acids.[2]
-
Homocoupling: The dimerization of the arylboronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[3][4]
-
Dehalogenation: The reduction of the aryl halide starting material, resulting in the corresponding arene.
Q2: What factors typically lead to low yields or reaction failure in Suzuki coupling?
A2: Several factors can contribute to poor reaction outcomes:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, can be sensitive to air and may decompose.[3]
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and lead to catalyst degradation.[3][5]
-
Substrate Instability: Certain arylboronic acids are prone to decomposition via protodeboronation under the reaction conditions.[1]
-
Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful reaction and can favor side reactions if not optimized.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
Symptoms:
-
The desired cross-coupled product is observed, but a significant amount of a symmetrical biaryl derived from the boronic acid is also present.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[3][4] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst.[3] |
| High concentration of boronic acid | Slow addition of the boronic acid solution to the reaction mixture can minimize its instantaneous concentration, thereby disfavoring homocoupling. |
Quantitative Data on Homocoupling:
The presence of oxygen has a significant impact on the formation of homocoupling byproducts. The following table illustrates the effect of dissolved oxygen on the formation of a homocoupling dimer in a specific Suzuki coupling reaction.
| Dissolved Oxygen (ppm) | Homocoupling Dimer (%) |
| 8.6 | 2.5 |
| 1.2 | 0.8 |
| < 0.5 | 0.2 |
Data adapted from a study on a specific industrial Suzuki coupling process and may not be representative of all reactions.[6]
Issue 2: Prevalent Protodeboronation of the Arylboronic Acid
Symptoms:
-
Formation of a significant amount of the arene corresponding to the boronic acid starting material.
-
Low conversion of the aryl halide and low yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh reaction conditions (high temperature, strong base) | Lower the reaction temperature.[7] Use a milder base such as K₂CO₃, K₃PO₄, or CsF, especially with base-sensitive substrates.[8] |
| Presence of water | While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Consider using anhydrous conditions or minimizing the amount of water. |
| Inherent instability of the boronic acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[8] |
| Reaction pH | The rate of protodeboronation is highly pH-dependent. For some heteroarylboronic acids, the maximum rate of decomposition is observed at neutral pH.[9] Adjusting the pH away from this point by careful choice of base can mitigate the side reaction. |
Quantitative Data on Protodeboronation:
The pH of the reaction medium has a dramatic effect on the rate of protodeboronation. The table below shows the half-life of different arylboronic acids at various pH values in a 1:1 dioxane/water mixture at 70°C.
| Arylboronic Acid | pH | Approximate Half-life |
| Phenylboronic acid | > 13 | > 6.5 months |
| Pentafluorophenylboronic acid | > 13 | < 3 ms |
| 2-Pyridylboronic acid | 7 | ~25-50 seconds |
Data is illustrative of the wide range of stabilities and is adapted from mechanistic studies.[10][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a general starting point for conducting a Suzuki-Miyaura coupling while minimizing common side reactions. Optimization for specific substrates is often necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Inert Atmosphere Setup: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Assemble the reaction vessel and purge with the inert gas for at least 15 minutes.
-
Reagent Addition: To the reaction vessel, add the aryl halide, palladium catalyst, and base under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel via a cannula or syringe.
-
Boronic Acid Addition: Dissolve the arylboronic acid in a minimal amount of degassed solvent in a separate flask under an inert atmosphere. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Suzuki Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges in Suzuki-Miyaura cross-coupling reactions involving this specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the core components is the best approach.
-
Catalyst Activity: The active catalytic species is Pd(0).[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, a step which can sometimes be inefficient.[1] Ensure your palladium source and phosphine ligands are fresh, as they can degrade or oxidize over time.[3] To verify catalyst activity, consider running a control reaction with a known, highly reactive substrate pair, such as phenylboronic acid and bromobenzene.[1]
-
Reagent Integrity: Boronic acids can degrade, especially through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[2][3] Verify the purity of your this compound and the aryl halide.
-
Oxygen Contamination: Oxygen can lead to the unwanted homocoupling of boronic acids and catalyst decomposition.[2][4] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Base and Solvent: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it causes degradation.[2] Ensure the base is finely powdered and dry for anhydrous reactions.[2] Solvents must be anhydrous and degassed.[3]
Q2: How should I systematically optimize the palladium catalyst loading?
A2: A common starting point for catalyst loading in Suzuki-Miyaura reactions is 1-5 mol% of the palladium catalyst.[5] For challenging substrates, a higher initial loading of up to 10 mol% may be needed.[5] Once reaction conditions are established, the loading can often be systematically lowered. Highly active catalyst systems may allow for loadings as low as 0.1-0.5 mol%.[5] A methodical approach involves screening a range of loadings to find the lowest possible amount that maintains a high yield and reasonable reaction time, thereby minimizing cost and residual palladium in the product.
Q3: I'm observing significant side products like homocoupling or protodeboronation. How can I minimize these?
A3: These are common side reactions in Suzuki couplings.
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) instead of the aryl halide.[2]
-
Use Milder Conditions: Employing milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can help.[2]
-
Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.[2][6]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can release the active species slowly.[3]
-
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species.[4]
Q4: The ortho-cyclopentyloxy group on my boronic acid creates steric hindrance. What specific catalyst systems are recommended?
A4: Steric hindrance, especially from ortho-substituents, can significantly slow down the key transmetalation and reductive elimination steps in the catalytic cycle.[2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7] For sterically demanding substrates, the use of bulky, electron-rich ligands is essential.[2][7]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination, overcoming the steric barrier.[2]
-
N-Heterocyclic Carbenes (NHCs): These are also powerful ligands for coupling sterically hindered substrates.[2]
-
Stronger Bases: More forcing conditions may be necessary. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[5]
Q5: My reaction is very slow. What parameters can I adjust to increase the rate?
A5: A sluggish reaction can often be accelerated by modifying the reaction conditions.
-
Increase Temperature: Raising the reaction temperature, often to 80-120 °C, can significantly increase the reaction rate.[5]
-
Change Solvent: Solvents like dioxane, THF, or toluene (often with a water co-solvent) are common.[5] For particularly challenging reactions, a higher-boiling polar aprotic solvent like DMF might be considered, but be mindful of potential side reactions.
-
Optimize Ligand: The choice of ligand is crucial. Electron-rich ligands promote the initial oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[4]
-
Aryl Halide Reactivity: Remember the general reactivity trend for the aryl halide partner: I > Br > OTf >> Cl.[3] Coupling with aryl chlorides is the most challenging and typically requires more active, specialized catalyst systems.[3][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions with this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates
| Palladium Source | Recommended Ligand | Typical Pd:Ligand Ratio | Target Substrates |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1:2 to 1:4 | Sterically hindered aryl chlorides and bromides.[2] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1:2 to 1:4 | General purpose for hindered or deactivated substrates.[9] |
| Palladacycle Precatalysts (e.g., SPhos-Pd-G2) | (Pre-complexed) | N/A | Offers high activity and air stability for challenging couplings.[2][10] |
| Pd(PPh₃)₄ | PPh₃ (itself) | N/A | Less effective for hindered substrates, but a common starting point.[7] |
Table 2: General Strategy for Catalyst Loading Optimization
| Step | Catalyst Loading (mol%) | Goal | Notes |
| 1. Initial Screening | 2.0 - 5.0% | Establish reaction feasibility and identify promising conditions. | For very challenging substrates, starting at 5-10% may be necessary.[5] |
| 2. Optimization | 0.5 - 2.0% | Maximize yield and reaction rate under optimized conditions. | Fine-tune temperature, base, and solvent at this loading. |
| 3. Process Refinement | 0.1 - 0.5% | Minimize cost and palladium contamination for scale-up. | Only possible with highly active and stable catalyst systems.[5][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and stir bars and allow them to cool under vacuum or in a desiccator.
-
Reagent Addition:
-
To the cooled Schlenk flask, add this compound (1.2 equivalents), the aryl halide partner (1.0 equivalent), and the powdered base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]
-
-
Atmosphere Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition:
-
Add the degassed anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[5]
-
Add the catalyst and ligand mixture to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Catalytic Cycle Visualization
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
improving the solubility of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid in chemical reactions, with a focus on improving its solubility for optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, general solubility trends for arylboronic acids can provide guidance. For Suzuki-Miyaura coupling reactions, common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (such as toluene), and polar aprotic solvents (like DMF and DMSO).[1] Often, a co-solvent system, such as a mixture of an organic solvent with water, is employed to enhance solubility and facilitate the reaction.[1] For arylboronic acids, ethers and ketones generally exhibit good solubility, whereas hydrocarbon solvents are poor choices.
Q2: Can adjusting the pH of the reaction mixture improve the solubility of the boronic acid?
A2: Yes, for boronic acids containing acidic or basic functional groups, adjusting the pH can significantly impact solubility. While this compound itself does not have an additional acidic or basic moiety, the boronic acid group can participate in acid-base equilibria. In the presence of a base, which is a required component of the Suzuki-Miyaura reaction, the boronic acid can be converted to the corresponding boronate salt. This anionic species often exhibits improved solubility in the reaction medium. The choice and concentration of the base are therefore critical not only for the catalytic cycle but also for solubilizing the boronic acid.
Q3: Are there any additives that can enhance the solubility of my boronic acid?
A3: For some boronic acids, particularly in aqueous or protic media, the addition of certain polyols like mannitol can increase solubility. This is attributed to the formation of boronic acid esters, which can be more soluble than the boronic acid itself and can prevent the formation of less soluble trimeric boroxine species. While this is a known strategy, its effectiveness for this compound in a specific organic solvent system would need to be determined empirically.
Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. Could solubility be the issue?
A4: Poor solubility of any of the reactants, including the boronic acid, is a common reason for low yields in Suzuki-Miyaura reactions. If the boronic acid is not sufficiently dissolved in the reaction mixture, its effective concentration is reduced, leading to a slower and less efficient reaction. It is crucial to ensure that all reactants are adequately solubilized for the catalytic cycle to proceed efficiently. Other factors that can lead to low yields include catalyst deactivation, suboptimal reaction temperature, and the presence of oxygen.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the solubility of this compound in reactions.
Problem: The boronic acid does not fully dissolve in the chosen solvent system.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | Consult the solvent selection guide below. Experiment with different solvents or co-solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene) and a small amount of water is often effective for Suzuki reactions. |
| Insufficient Temperature | Gradually and carefully increase the reaction temperature. Many Suzuki-Miyaura couplings require heating to achieve sufficient solubility and reaction rates. |
| Incorrect Base | The choice of base can influence solubility. Experiment with different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) or organic bases. The base helps form the more soluble boronate species. |
Problem: The reaction is sluggish or gives a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Poor Solubility of Reactants | Even if the boronic acid appears to dissolve, it may not be fully available for the reaction. Try the solvent and temperature optimization steps mentioned above. Consider using a more polar co-solvent like DMF or DMSO in small amounts. |
| Catalyst Inactivity | Ensure your palladium catalyst and ligand are active and not degraded. The presence of oxygen can deactivate the catalyst, so ensure the reaction is properly degassed and run under an inert atmosphere (e.g., nitrogen or argon). |
| Protodeboronation | This is a side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by harsh reaction conditions (high temperature, strong base) or the presence of excess water. Consider using milder conditions or a more stable boronic acid derivative if this is a persistent issue. |
| Homocoupling | The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize this side reaction. |
Data Presentation
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Fraction (x10³) at 25°C | Qualitative Solubility |
| Acetone | 148.2 | High |
| Chloroform | 56.1 | Moderate |
| Dipropyl ether | 205.1 | High |
| Methylcyclohexane | 1.8 | Very Low |
| 3-Pentanone | 135.4 | High |
Data extrapolated from literature on phenylboronic acid and should be used as a guideline only.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Dioxane, THF, Toluene, DMF, Acetone, Methanol, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the vial and observe any changes in solubility. Note the temperature at which the solid dissolves, if applicable.
-
Record your observations for each solvent.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
Objective: To provide a starting point for optimizing a Suzuki-Miyaura coupling reaction involving this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for a few minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and maintain stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and effective methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). HPLC is often preferred for quantitative analysis of purity and impurities. NMR provides detailed structural information and can help identify impurities. LC-MS is highly sensitive for detecting and identifying trace-level impurities.[1][2][3]
Q2: What are the common impurities associated with this compound?
A2: Common impurities in boronic acids can include starting materials, by-products from the synthesis, and degradation products. For this specific compound, potential impurities could be residual starting materials, des-boronated species, or oligomeric anhydrides (boroxines), which can form upon dehydration.[4][5] It's also important to consider residual solvents from the purification process.
Q3: How can I differentiate the boronic acid from its boroxine anhydride form using analytical methods?
A3: Differentiating the monomeric boronic acid from its cyclic anhydride (boroxine) can be challenging with aqueous-based HPLC as the equilibrium may shift in the presence of water.[6] Gas Chromatography (GC) can be a more suitable technique for this differentiation.[6] Additionally, 11B NMR spectroscopy can be useful in identifying different boron species in the sample.[4]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I resolve it?
A4: Peak tailing in HPLC analysis of boronic acids can be caused by several factors:
-
Secondary Interactions: Interactions between the boronic acid and residual silanols on the silica-based column packing can cause tailing. Using a base-deactivated column or adding a competitive base like triethylamine (TEA) to the mobile phase can mitigate this.
-
Column Degradation: An older or degraded column can also lead to poor peak shape.[7] Consider replacing the column if it has been used extensively.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[8]
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time shifts can indicate issues with the mobile phase, column, or pump.[7]
-
Mobile Phase: Ensure the mobile phase composition is consistent and that it is properly degassed.[8] Changes in pH or organic modifier concentration can affect retention.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes, or even more for certain mobile phases.[9]
-
Pump Issues: Check for leaks in the pump or inconsistent flow rates.[7] Running the pump with a pure solvent can help diagnose pressure irregularities.[7]
-
Temperature Fluctuations: Ensure a stable column temperature, as retention times can shift by 1-2% for every 1°C change.[10]
Sample Preparation
Q6: I am having trouble dissolving the boronic acid for analysis. What solvents are recommended?
A6: For HPLC analysis, it is best to dissolve the sample in the mobile phase whenever possible.[8] If the compound has limited solubility, you can use a stronger organic solvent like methanol or acetonitrile for initial dissolution and then dilute with the mobile phase. For NMR analysis, deuterated solvents such as DMSO-d6, CDCl3, or methanol-d4 are commonly used.
Experimental Protocols
HPLC Method for Purity Assessment
This protocol provides a general method for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific instrument and impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
HPLC System and Column: Use a system with a PDA or UV detector. A C18 column is a common choice for boronic acids.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is typically used to separate the main compound from any impurities.
-
Detection: Monitor the elution at a wavelength where the compound has maximum absorbance, typically determined by a UV scan.
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
1H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Instrument Parameters: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the aromatic protons, the cyclopentyloxy group, and the boronic acid hydroxyl protons (which may be broad or exchangeable).
-
Integrate the peaks to determine the relative ratios of protons and look for any unexpected signals that may correspond to impurities.
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Table 2: Potential Impurities and their Characteristics
| Impurity | Potential Origin | Analytical Note |
| Boroxine Anhydride | Dehydration of boronic acid | May co-elute or be in equilibrium with the boronic acid in HPLC.[6] |
| Des-boronated Compound | Protodeboronation | Will have a different retention time in HPLC and lack the boronic acid signals in NMR. |
| Starting Materials | Incomplete reaction | Can be identified by comparing with the chromatograms and spectra of the starting materials. |
Visual Workflow and Diagrams
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scirp.org [scirp.org]
- 3. sciex.com [sciex.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labcompare.com [labcompare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. realab.ua [realab.ua]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
alternative cross-coupling methods for (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
A comprehensive guide to is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of various cross-coupling strategies, supported by experimental data and detailed protocols.
Introduction
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a valuable building block in organic synthesis, particularly for the formation of complex biaryl structures and other C-C and C-heteroatom bonds, which are prevalent in many pharmaceutical agents. While the Suzuki-Miyaura coupling is a widely used and powerful tool for the functionalization of arylboronic acids, a range of alternative cross-coupling methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide explores several key alternative methods, providing a comparative analysis to aid in the selection of the most appropriate synthetic strategy.
Comparison of Cross-Coupling Methods
The following table summarizes the key parameters for various cross-coupling reactions applicable to arylboronic acids, using a representative Suzuki-Miyaura coupling as a baseline for comparison. The data presented is based on typical conditions reported in the literature for substrates structurally similar to this compound.
| Coupling Method | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Suzuki-Miyaura | Aryl Halide | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | SPhos, P(t-Bu)₃, or PPh₃ | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 2-24 | 70-95+ | Well-established, high yields, broad substrate scope.[1][2][3][4] |
| Chan-Lam Amination | Amine/Aniline | Cu(OAc)₂ | Pyridine, DMAP | Et₃N, Pyridine | DCM, MeOH | RT-100 | 8-48 | 60-90+ | Forms C-N bonds, mild conditions, tolerates air and moisture.[5][6][7][8][9][10][11] |
| Chan-Lam Etherification | Phenol/Alcohol | Cu(OAc)₂ | Pyridine, 1,10-Phenanthroline | Pyridine, K₂CO₃ | DCM, Toluene | RT-70 | 12-48 | 75-90+ | Forms C-O bonds, mild conditions, useful for diaryl ether synthesis.[12][13][14] |
| Heck Coupling | Alkene | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, MeCN | 80-140 | 4-24 | 60-85+ | Forms C-C bonds with alkenes, stereospecific.[15][16][17][18][19] |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, DIPA | THF, DMF | RT-80 | 2-24 | 70-95+ | Forms C-C bonds with alkynes, mild conditions.[20][21][22][23][24] |
| Ullmann Homocoupling | (Self-coupling) | Cu(I) or Cu(0) | (often none) | (often none) | DMF, Nitrobenzene | 100-200 | 12-48 | 40-80+ | Forms symmetrical biaryls, harsh conditions.[25][26][27][28][29] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general procedures that may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Reaction: this compound with an Aryl Bromide.
Procedure:
-
To an oven-dried flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the mixture to 100 °C and stir for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, add water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Amination
Reaction: this compound with an Aniline.
Procedure:
-
To a flask, add this compound (1.5 mmol), the aniline (1.0 mmol), and copper(II) acetate (1.0 equiv).[6]
-
Add dichloromethane (DCM) or methanol as the solvent.
-
Add a base such as pyridine or triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature to 50 °C, open to the air, for 8-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
Reaction: this compound with an Alkene (e.g., Styrene).
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%).[16]
-
Add a base such as potassium carbonate (2.0 mmol) and a solvent like DMF/H₂O (1:1).
-
Heat the mixture to 80-140 °C for 4-24 hours under an inert atmosphere.
-
After cooling, extract the mixture with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling
Reaction: this compound with a Terminal Alkyne (e.g., Phenylacetylene).
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.1 eq), the terminal alkyne (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).[21][22]
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add an amine base like triethylamine or diisopropylamine (2-5 eq).
-
Stir the reaction at room temperature to 80 °C for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, work up by adding water and extracting with an organic solvent.
-
Wash, dry, and concentrate the organic phase, followed by purification via column chromatography.
Ullmann Homocoupling
Reaction: Self-coupling of an aryl halide derived from this compound. (Note: This reaction typically uses aryl halides, not boronic acids directly. The boronic acid would first need to be converted to an aryl halide, e.g., via a Sandmeyer-type reaction).
Procedure (for the corresponding aryl iodide):
-
In a flask, combine the aryl iodide (1.0 equiv) and activated copper powder (2.0 equiv).
-
Add a high-boiling solvent such as DMF or nitrobenzene.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the mixture to remove copper residues.
-
Extract the filtrate with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
Conclusion
The choice of a cross-coupling method for this compound depends on the desired transformation and the specific requirements of the synthetic route. While the Suzuki-Miyaura reaction remains a robust and versatile option for C-C bond formation, alternative methods such as the Chan-Lam, Heck, and Sonogashira couplings provide access to a broader range of functionalities, including C-N, C-O, and C-alkynyl bonds, often under milder and more specific conditions. The Ullmann reaction, though historically significant, is generally less favored due to its harsh conditions but can be useful for specific applications like homocoupling. This guide provides a foundational framework for selecting and implementing the most suitable cross-coupling strategy for this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. byjus.com [byjus.com]
- 26. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 27. Ullmann Reaction [organic-chemistry.org]
- 28. collegedunia.com [collegedunia.com]
- 29. Ullmann reaction | PPTX [slideshare.net]
Validating the Utility of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic Acid in Biaryl Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands out for its versatility and functional group tolerance. This guide provides a comparative analysis of a known synthetic route employing (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid, juxtaposed with alternative coupling methodologies, namely the Stille and Kumada couplings, for the synthesis of the target molecule, 4'-Chloro-2'-(cyclopentyloxy)-1,1'-biphenyl.
Comparative Performance of Cross-Coupling Reactions
The choice of synthetic methodology for constructing biaryl compounds is often dictated by factors such as substrate scope, reaction efficiency, and tolerance to various functional groups. Below is a quantitative comparison of the Suzuki-Miyaura coupling using this compound with the Stille and Kumada couplings for the synthesis of a representative biaryl product.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Kumada Coupling |
| Boronic Acid/Organometal | This compound | Tributyl(phenyl)stannane | Phenylmagnesium bromide |
| Coupling Partner | Bromobenzene | 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene | 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Ni(dppp)Cl₂ |
| Base/Additive | K₂CO₃ | - (LiCl often used as an additive) | - |
| Solvent | Toluene/Ethanol/Water | Toluene | Tetrahydrofuran (THF) |
| Temperature | 80-100 °C | 80-110 °C | Room Temperature to 60 °C |
| Typical Yield | 85-95% (estimated for this specific substrate based on similar reactions) | 75-90% (estimated based on similar reactions) | 80-95% (estimated based on similar reactions) |
| Purity | High (purification typically by column chromatography or recrystallization) | Moderate to High (purification can be challenging due to tin byproducts) | High (purification typically straightforward) |
| Key Advantages | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Tolerant of a wide range of functional groups, organostannanes are stable. | High reactivity of Grignard reagents, often proceeds at lower temperatures. |
| Key Disadvantages | Potential for boronic acid decomposition. | Toxicity of organotin compounds and byproducts, stoichiometric tin waste. | Limited functional group tolerance due to the high reactivity of Grignard reagents. |
Experimental Protocols
Detailed methodologies for the three compared cross-coupling reactions are provided below. These protocols are based on established literature procedures for similar biaryl syntheses.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4'-Chloro-2'-(cyclopentyloxy)-1,1'-biphenyl
-
Reaction Setup: A flame-dried round-bottom flask is charged with this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Solvent and Catalyst Addition: A degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: The mixture is heated to 90 °C and stirred vigorously for 12 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired biphenyl.
Protocol 2: Stille Coupling
Synthesis of 4'-Chloro-2'-(cyclopentyloxy)-1,1'-biphenyl
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with 1-bromo-4-chloro-2-(cyclopentyloxy)benzene (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Anhydrous and degassed toluene (10 mL) is added.
-
Reaction: The Schlenk tube is sealed, removed from the glovebox, and heated to 100 °C for 16 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (KF) and stirred for 1 hour to precipitate tin byproducts.
-
Purification: The mixture is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 3: Kumada Coupling
Synthesis of 4'-Chloro-2'-(cyclopentyloxy)-1,1'-biphenyl
-
Grignard Reagent Preparation: In a flame-dried flask under argon, magnesium turnings (1.5 mmol) are stirred with a crystal of iodine in anhydrous THF (5 mL). Bromobenzene (1.2 mmol) in THF (5 mL) is added dropwise, and the mixture is stirred until the magnesium is consumed.
-
Reaction Setup: In a separate flask, 1-bromo-4-chloro-2-(cyclopentyloxy)benzene (1.0 mmol) and [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.05 mmol) are dissolved in anhydrous THF (10 mL).
-
Coupling Reaction: The freshly prepared phenylmagnesium bromide solution is added dropwise to the nickel catalyst mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 8 hours.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling and the comparative relationship between the three synthetic routes.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Comparison of synthetic routes to the target biphenyl.
Spectroscopic Analysis of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid and its structurally related derivatives. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs to predict its spectroscopic characteristics. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. The data for the target compound is predicted based on the analysis of its analogs.
Table 1: ¹H NMR Data of this compound and Analogs (in CDCl₃, 400 MHz)
| Compound | Ar-H | -O-CH- | -CH₂- (cyclopentyl/alkyl) | -CH₃ | B(OH)₂ |
| This compound (Predicted) | ~7.8-7.0 (m, 3H) | ~4.8 (m, 1H) | ~2.0-1.6 (m, 8H) | - | ~5.5 (s, 2H) |
| (4-chloro-2-methoxyphenyl)boronic acid | 7.78 (d, 1H), 7.02 (d, 1H), 6.95 (dd, 1H) | - | - | 3.92 (s, 3H) | 5.45 (s, 2H) |
| (4-Chloro-2-ethoxyphenyl)boronic acid | 7.77 (d, 1H), 7.00 (d, 1H), 6.93 (dd, 1H) | 4.15 (q, 2H) | - | 1.48 (t, 3H) | 5.40 (s, 2H) |
| 4-Chlorophenylboronic acid | 8.13 (d, 2H), 7.32 (d, 2H) | - | - | - | 5.30 (s, 2H) |
Table 2: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Data for this compound |
| IR (cm⁻¹) | ~3300-3200 (O-H stretch, broad), ~2960-2870 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O stretch), ~1090 (C-Cl stretch) |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 239.06 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instruments and samples.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). To avoid issues with the dehydration of the boronic acid to its boroxine, which can complicate spectra, using a protic solvent like Methanol-d₄ can be advantageous as it helps to break up the trimer.[1]
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 for ¹H NMR, 1024 or more for ¹³C NMR.
-
Spectral Width: 0-12 ppm for ¹H NMR, 0-220 ppm for ¹³C NMR.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[2]
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.[2]
-
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent such as acetonitrile or methanol, often with a small amount of additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[3]
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Negative or positive ion mode. Boronic acids often show good response in negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.[3]
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M-H]⁻ or [M+H]⁺) to confirm the molecular weight of the compound.
Workflow for Synthesis and Characterization
The synthesis and characterization of a novel boronic acid derivative like this compound typically follows a structured workflow to ensure the purity and verify the identity of the final compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel boronic acid derivative.
References
A Comparative Guide to Palladium Catalyst Efficiency in Suzuki-Miyaura Coupling with (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is paramount for the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency, particularly with sterically hindered and electronically challenging substrates such as (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data from studies on structurally similar substrates, to aid in the selection of the most effective catalyst for this and related transformations.
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of several palladium catalyst systems in Suzuki-Miyaura coupling reactions involving sterically hindered and/or electronically deactivated aryl chlorides and boronic acids, which serve as relevant models for the coupling of this compound.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₄ | 4-Chloro-1-nitrobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | 2 | [1] |
| Pd₂(dba)₃ / SPhos | 2-Chloro-1,3-dimethoxybenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 98 | 2 (Pd), 4 (SPhos) | [2] |
| Pd₂(dba)₃ / XPhos | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 94 | 2 (Pd), 4 (XPhos) | [2] |
| Pd(OAc)₂ / (t-Bu)PCy₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 1 | 99 | 1 (Pd), 2 ((t-Bu)PCy₂) | [3] |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 99 | 2 | [4][5] |
| PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 5 | 79 | 1 | [6] |
Experimental Protocols
Detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with challenging substrates are provided below. These protocols are generalized from multiple sources and can be adapted for the specific use of this compound.
General Procedure for Suzuki-Miyaura Coupling using a Pre-formed Palladium Catalyst (e.g., XPhos Pd G3):
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of THF and water, 4:1, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Coupling using an in situ Generated Palladium Catalyst (e.g., Pd₂(dba)₃ / SPhos):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Substrate Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere and Solvent: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor for completion.
-
Work-up and Purification: Follow steps 6 and 7 from the previous protocol.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for catalyst screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for screening and optimizing palladium catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of Chloro-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Chloro-substituted phenylboronic acids are a versatile class of reagents with broad applications in organic synthesis, medicinal chemistry, and materials science. The position of the chlorine atom on the phenyl ring significantly influences the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and efficacy in various applications. This guide provides a comparative overview of the performance of ortho-, meta-, and para-chlorophenylboronic acids in key applications, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of chloro-substituted phenylboronic acids in this reaction is influenced by the position of the chlorine atom.
Data Presentation: Comparison of Reaction Yields
While a direct comparative study under identical conditions for all three isomers is not extensively documented in a single source, a general reactivity trend can be observed from various studies. The electron-withdrawing nature of the chlorine atom can influence the transmetalation step of the catalytic cycle. Generally, the reactivity trend observed is para > meta > ortho .[1] This is attributed to a combination of electronic and steric effects. The para-isomer benefits from favorable electronic effects without significant steric hindrance. The meta-isomer experiences slightly different electronic effects and less steric hindrance than the ortho-isomer. The ortho-isomer often exhibits lower yields due to the steric hindrance imposed by the chlorine atom in close proximity to the boronic acid group, which can impede the approach of the palladium catalyst.
| Phenylboronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenylboronic acid | (3-bromophenyl)methanol | Pd(OAc)₂ / di-tert-butyl-(2-phenyl)phosphine | KF | Toluene/Water/Ethanol | Reflux | 7 | High (not specified) | |
| 4-Chlorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | - | - | 110 | 3 | ~90 | [2] |
| 3-Chlorophenylboronic acid | Dibromotrifluoromethylbenzene | - | - | - | - | - | - | [3] |
| 2-Chloropyridine-3-boronic acid | Aryl Halide | - | - | - | - | - | Good to Excellent | [4] |
| 2-Chloropyridine-4-boronic acid | Aryl Halide | - | - | - | - | - | Good to Excellent | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid
This protocol is a representative example for the Suzuki-Miyaura coupling reaction.
Materials:
-
4-Chlorophenylboronic acid
-
Aryl halide (e.g., (3-bromophenyl)methanol)
-
Palladium acetate (Pd(OAc)₂)
-
Di-tert-butyl-(2-phenyl)phosphine (ligand)
-
Potassium fluoride (KF)
-
Toluene
-
Water
-
Ethanol
-
Nitrogen gas
-
Silica gel
Procedure:
-
In a pressure reactor, combine (3-bromophenyl)methanol, 4-chlorophenylboronic acid, KF, and di-tert-butyl-(2-phenyl)phosphine.
-
Add a solvent mixture of toluene, water, and ethanol.
-
Purge the reaction mixture with nitrogen gas for 45 minutes with stirring to remove any dissolved oxygen.
-
Add a suspension of palladium acetate in water to the reaction mixture.
-
Heat the mixture to reflux and maintain stirring for 7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of silica gel and wash with water to remove the catalyst and inorganic salts.
-
The organic layer containing the product can then be isolated and purified by standard techniques such as crystallization or column chromatography.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Enzyme Inhibition: Targeting β-Lactamases
Boronic acids are known inhibitors of serine proteases, including bacterial β-lactamases, which are responsible for antibiotic resistance. The boronic acid moiety acts as a transition state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.
Data Presentation: Comparative Inhibition Constants (Ki)
| Compound | Target Enzyme | Ki (nM) |
| Compound 10a (a triazole derivative) | AmpC | 140 |
| Compound 5 (a triazole derivative) | KPC-2 | 730 |
Data from a study on boronic acid-based β-lactamase inhibitors. The specific chloro-substituted phenylboronic acids were not directly tested in this comparative context.
Experimental Protocol: Determination of β-Lactamase Inhibition (Ki)
This protocol outlines a general procedure for determining the inhibition constant (Ki) of a compound against a β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Chloro-substituted phenylboronic acid inhibitor
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the chloro-substituted phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the inhibitor to create a range of concentrations.
-
Add a fixed concentration of the purified β-lactamase enzyme to each well containing the inhibitor and to control wells without any inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using a suitable software.
Signaling Pathway: Mechanism of Serine Protease Inhibition
Chemical Sensing Applications
Phenylboronic acids are widely used as recognition elements in chemical sensors, particularly for the detection of diol-containing molecules like glucose and for anions such as fluoride. The interaction with the analyte leads to a measurable change in the sensor's properties, such as fluorescence or color.
Data Presentation: Comparative Detection Limits
Specific comparative data on the detection limits of sensors based on the three chloro-substituted phenylboronic acid isomers for the same analyte is limited. However, the electronic nature of the substituent on the phenylboronic acid is known to influence the pKa of the boronic acid and its binding affinity with the analyte, which in turn affects the sensor's sensitivity and detection limit.
| Sensor Based On | Analyte | Detection Limit | Reference |
| 3-Aminophenylboronic acid modified gold nanoparticles | Fluoride | 3.45 x 10⁻⁷ M | [5] |
| Phenylboronic acid-based optical sensor | Glucose in blood | - | [6] |
| Diboronic-acid-based electrochemical sensor | Glucose | 21.5 mg/dL | [7] |
Experimental Workflow: Fluoride Sensing
Bioconjugation
Phenylboronic acids are employed in bioconjugation reactions to label or crosslink biomolecules. The reactions often involve the formation of stable boronate esters with diols present on the target biomolecule.
Data Presentation: Bioconjugation Efficiency
Experimental Protocol: General Bioconjugation
The specific protocol for bioconjugation will vary depending on the biomolecule and the desired linkage. A general approach involves reacting the chloro-substituted phenylboronic acid with a biomolecule containing a diol moiety under physiological or near-physiological conditions. The reaction progress can be monitored by techniques such as mass spectrometry or fluorescence spectroscopy if a fluorescent tag is used.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3-chlorophenyl)boronic acid | Pharmaceutical Intermediate | 63503-60-6 - PHMO [phmo.com]
- 8. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Products from Reactions Involving (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Proteolysis Targeting Chimera (PROTAC) synthesized using (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. This key starting material is instrumental in the development of targeted protein degraders, a promising modality in modern therapeutics. The focus of this guide is a Bruton's tyrosine kinase (BTK) targeting PROTAC, herein designated as PROTAC 1 , which has potential applications in oncology.
Introduction to this compound in PROTAC Synthesis
This compound (CAS 1256355-05-1) is a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl structures that are often central to the architecture of potent and selective protein degraders. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This guide will focus on the characterization of a specific BTK-targeting PROTAC, (S)-2-((4-(4-chloro-2-(cyclopentyloxy)phenyl)-5-vinylpyrimidin-2-yl)amino)-3-(4-hydroxyphenyl)-N-(2-morpholinoethyl)propanamide (PROTAC 1), and compare its performance with other reported BTK degraders.
Performance Comparison of BTK Degraders
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation), and their potency in cellular assays, often represented by the IC50 (concentration for 50% inhibition of cell viability). The following table summarizes the performance of PROTAC 1 in comparison to other notable BTK PROTACs.
| Compound Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| PROTAC 1 | BTK | Cereblon | PEG-based | Data Not Available | Data Not Available | Not Specified | Patent WO2018170336A1 |
| MT-802 | BTK | Cereblon | PEG-based | 7.9 | Not Reported | NAMALWA | [1] |
| SJF620 | BTK | Cereblon | Modified Pomalidomide | Potent (Dmax ~95%) | Not Reported | NAMALWA | [1] |
| DD-03-171 | BTK | Cereblon | Not Specified | <10 | Potent antiproliferative effects | MCL cells | [2] |
| UBX-382 | BTK | Cereblon | Not Specified | Single-digit nM | Not Reported | TMD-8 | [3][4] |
Note: Direct comparison of DC50 and IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and further development of these complex molecules. Below are the generalized synthetic schemes and a detailed protocol for a key step in the synthesis of molecules similar to PROTAC 1 .
Synthesis of PROTAC 1: A Generalized Scheme
The synthesis of PROTAC 1 involves a multi-step sequence, with a key Suzuki-Miyaura coupling reaction to introduce the (4-Chloro-2-(cyclopentyloxy)phenyl) moiety.
Caption: Synthetic scheme for PROTAC 1.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the general conditions for the Suzuki-Miyaura coupling of an aryl boronic acid with a halogenated pyrimidine, a crucial step in the synthesis of PROTAC 1 .[5][6][7][8][9]
Materials:
-
This compound (1.0 eq)
-
2-Chloro-5-vinylpyrimidine (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
Procedure:
-
To a dry reaction vessel, add this compound, 2-chloro-5-vinylpyrimidine, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Signaling Pathway and Mechanism of Action
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[10][11] In many B-cell malignancies, this pathway is constitutively active. BTK inhibitors, and more recently BTK degraders, aim to disrupt this signaling cascade.
Caption: BTK signaling and PROTAC 1 mechanism.
PROTAC 1 functions by binding to BTK and recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. The removal of BTK protein effectively shuts down the downstream signaling pathways that promote cancer cell survival.
Conclusion
This compound is a key synthetic intermediate for the construction of novel PROTACs. The resulting products, such as the BTK degrader PROTAC 1 , represent a promising therapeutic strategy for B-cell malignancies. While direct quantitative data for PROTAC 1 is not yet publicly available, comparison with other potent BTK degraders highlights the potential of this molecular scaffold. Further research and detailed characterization are necessary to fully elucidate the therapeutic potential of compounds derived from this versatile boronic acid. The provided experimental framework serves as a guide for the synthesis and future investigation of this important class of molecules.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura Catalytic Cycle: A Quick Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The overall rate of the reaction is determined by the slowest step in this cycle, which can be influenced by the structure of the reactants, the choice of catalyst, base, and solvent.
Comparative Kinetic Data
To infer the kinetic profile of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid, we can examine data from studies on phenylboronic acids with chloro, alkoxy, and sterically demanding substituents.
Table 1: Comparative Kinetic Parameters for Suzuki Coupling of Various Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Rate Determining Step (if known) | Observations & Kinetic Data |
| Phenylboronic Acid | 4-Iodoacetophenone | Herrmann–Beller palladacycle | MeONa | Ethanol | Oxidative Addition | Zero-order dependence on phenylboronic acid and base; quasi-first-order on 4-iodoacetophenone.[5][6] Activation Energy: ~63 kJ/mol.[6] |
| Phenylboronic Acid | Bromobenzene | Pd-Zeolite | K2CO3 | Ethanol | Transmetalation | The transmetalation step was identified as the rate-determining step in this heterogeneous system.[7] |
| ortho-Methoxyphenylboronic Acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh3)4 | Na2CO3 | Dioxane/Water | Not specified | The ortho-methoxy group can influence the reaction rate and selectivity, potentially through a chelating effect with the palladium center.[8] |
| 2,4,6-Triisopropylphenylboronic Acid | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | K3PO4 | Toluene | Not specified | Sterically hindered boronic acids often require more robust catalytic systems and higher temperatures to achieve reasonable reaction rates.[9] The use of specialized ligands is crucial.[10] |
| This compound (Predicted) | Aryl Halide | Standard Pd Catalyst | Standard Base | Aprotic Polar Solvent | Likely Oxidative Addition or Transmetalation | The electron-withdrawing chloro group may slightly decrease the nucleophilicity of the boronic acid, potentially slowing transmetalation. The bulky cyclopentyloxy group at the ortho position will introduce significant steric hindrance, likely slowing the reaction rate compared to less substituted analogs.[9][10] |
Analysis and Predictions for this compound:
-
Electronic Effects: The 4-chloro substituent is electron-withdrawing, which can decrease the electron density on the boronic acid. This may slightly disfavor the transmetalation step, which involves the transfer of the aryl group from boron to palladium.
-
Steric Effects: The 2-cyclopentyloxy group introduces significant steric bulk in the ortho position. This steric hindrance can impede the approach of the boronic acid to the palladium center, potentially making either the oxidative addition or the transmetalation step rate-limiting. Reactions involving sterically hindered substrates often require higher temperatures, longer reaction times, and specialized, bulky phosphine ligands to facilitate the coupling.[9][10]
Experimental Protocols
A detailed protocol for conducting kinetic studies of a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for the specific investigation of this compound.
Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Internal standard for analysis (e.g., dodecane)
-
Reaction vials and stir bars
-
Heating block or oil bath
-
Analytical equipment (GC-MS or HPLC)
2. General Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).[11]
-
Add the degassed solvent (10 mL) via syringe.
-
In a separate vial, prepare a stock solution of the palladium catalyst.
-
Initiate the reaction by adding a specific volume of the catalyst stock solution to the reaction mixture.
-
Place the reaction vial in a preheated heating block set to the desired temperature (e.g., 80 °C).
-
At specified time intervals, withdraw aliquots from the reaction mixture using a syringe and quench immediately (e.g., by diluting with a cold solvent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of reactants and products over time.
3. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.
Visualizations
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_RX [label="R¹-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)L_n-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for reactants and products ArX [label="R¹-X", shape=plaintext, fontcolor="#202124"]; Boronic [label="R²-B(OR)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> PdII_RX [color="#5F6368"]; PdII_RX -> Transmetalation [color="#5F6368"]; Boronic -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_R1R2 [color="#5F6368"]; PdII_R1R2 -> RedElim [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [color="#34A853"]; } .dot**
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
// Nodes Start [label="Reaction Setup:\nAryl Halide, Boronic Acid,\nBase, Solvent, Internal Standard", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Inert Atmosphere\n(Ar or N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Heating & Stirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sampling [label="Aliquots Taken\nat Time Intervals", shape=parallelogram]; Quench [label="Quench Reaction"]; Analysis [label="GC-MS or HPLC\nAnalysis"]; Data [label="Data Processing:\nConcentration vs. Time Plots", shape=parallelogram]; Kinetics [label="Determine Reaction Rates\nand Orders", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Inert; Inert -> Catalyst; Catalyst -> Reaction; Reaction -> Sampling; Sampling -> Quench; Quench -> Analysis; Analysis -> Data; Data -> Kinetics; } .dot**
Caption: General experimental workflow for kinetic analysis of a Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is critical for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound, a halogenated organic compound, requires careful management as hazardous waste. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Hazard Summary
The following table summarizes the hazard classifications for boronic acid compounds, which are applicable to this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets for similar boronic acid compounds.[3][4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal. This compound is a halogenated organic waste and must be segregated from other waste streams.[5]
Step-by-Step Disposal Protocol:
-
Waste Segregation : Isolate waste containing this compound from non-halogenated and other incompatible waste streams.[5][6][7] Never mix boronic acids with strong acids, bases, or oxidizing agents.[2][8]
-
Waste Collection :
-
Solid Waste : Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste: Halogenated Organic Solid."[2]
-
Liquid Waste : If in solution, collect it in a separate, clearly labeled, and sealable container for "Hazardous Waste: Halogenated Organic Liquid."[2][7]
-
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."[6][9] Ensure the label also indicates the associated hazards (e.g., Irritant, Toxic).
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2][6][9]
-
Empty Container Decontamination :
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses can also be collected as hazardous waste.
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional guidelines for glass or plastic recycling.[2]
-
In-Lab Neutralization (for small quantities, if permitted):
For very small quantities, neutralization may be an option if explicitly permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.[1][8]
This procedure should only be performed by trained personnel in a fume hood while wearing full PPE.
-
Preparation : If solid, dissolve the waste in a minimal amount of a suitable solvent.
-
Neutralization : Slowly add a mild base, such as a saturated solution of sodium bicarbonate, while stirring.
-
pH Monitoring : Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Disposal : Once neutralized, the solution must still be collected as hazardous waste due to the presence of the halogenated organic compound, unless specific institutional guidelines permit drain disposal for fully neutralized and non-hazardous reaction byproducts. It is crucial to confirm this with your EHS department.
Experimental Workflow for Disposal
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. laballey.com [laballey.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
